2-Iodo-6-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4INO4 |
|---|---|
Molecular Weight |
293.02 g/mol |
IUPAC Name |
2-iodo-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) |
InChI Key |
MYWANTHKKPDBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Iodo-6-nitrobenzoic Acid from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Iodo-6-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, anthranilic acid. The synthesis is a two-step process involving a Sandmeyer reaction to introduce the iodo group, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from anthranilic acid proceeds through two key transformations:
-
Step 1: Diazotization and Iodination (Sandmeyer Reaction): Anthranilic acid is first converted to a diazonium salt, which is subsequently displaced by an iodide ion to yield 2-iodobenzoic acid.
-
Step 2: Regioselective Nitration: The intermediate, 2-iodobenzoic acid, is then nitrated to introduce a nitro group at the 6-position of the benzene ring.
The overall reaction scheme is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Iodobenzoic Acid
This procedure is adapted from established laboratory syntheses of 2-iodobenzoic acid via the Sandmeyer reaction.[1][2][3]
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium bisulfite (NaHSO₃) (optional, for decolorization)
-
Distilled water
-
Ice
Procedure:
-
In a suitable flask, dissolve anthranilic acid in a mixture of concentrated hydrochloric acid and water. Heat the mixture gently to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled anthranilic acid solution while maintaining the temperature between 0-5 °C. Stir the mixture continuously during the addition. The formation of the diazonium salt is indicated by a slight color change.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. A vigorous reaction with the evolution of nitrogen gas will occur, and a dark precipitate of crude 2-iodobenzoic acid will form.
-
Allow the reaction mixture to stand at room temperature for a short period, then warm it gently to ensure the complete decomposition of the diazonium salt.
-
Cool the mixture and collect the crude 2-iodobenzoic acid by vacuum filtration.
-
Wash the crude product with cold water. If the product is dark, a wash with a dilute sodium bisulfite solution can be used to remove any free iodine.
-
The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure 2-iodobenzoic acid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | Anthranilic acid | [1][3] |
| Key Reagents | NaNO₂, HCl, KI | [1][2][3] |
| Reaction Temperature | 0-5 °C (Diazotization) | [1][3] |
| Typical Yield | 70-80% | [3] |
| Melting Point | 162-164 °C | [3] |
Step 2: Synthesis of this compound
Materials:
-
2-Iodobenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, carefully add 2-iodobenzoic acid to a cooled mixture of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution of 2-iodobenzoic acid. The temperature should be carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated crude this compound is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Quantitative Data for Step 2 (Anticipated):
| Parameter | Value | Reference |
| Starting Material | 2-Iodobenzoic acid | |
| Key Reagents | HNO₃, H₂SO₄ | |
| Reaction Temperature | 0-10 °C | |
| Expected Major Product | This compound | [4] |
| Potential Byproducts | 2-Iodo-3-nitrobenzoic acid, 2-Iodo-5-nitrobenzoic acid |
Logical Relationship of the Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key reagents and intermediate.
References
spectroscopic data analysis of 2-Iodo-6-nitrobenzoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Iodo-6-nitrobenzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a robust predictive guide for researchers working with this and similar substituted benzoic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the known effects of iodo, nitro, and carboxylic acid functional groups on a benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | J_H3-H4 ≈ 8.0, J_H3-H5 ≈ 1.5 |
| H-4 | 7.4 - 7.6 | Triplet (t) | J_H4-H3 ≈ 8.0, J_H4-H5 ≈ 8.0 |
| H-5 | 8.1 - 8.3 | Doublet of doublets (dd) | J_H5-H4 ≈ 8.0, J_H5-H3 ≈ 1.5 |
| -COOH | > 10 | Broad Singlet (br s) | N/A |
¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the halogen substituent.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | 165 - 170 |
| C-2 (-I) | 90 - 95 |
| C-3 | 135 - 140 |
| C-4 | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 (-NO₂) | 150 - 155 |
| Carboxyl C | 168 - 172 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups, as well as the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| N-O (Nitro) | 1520 - 1560 (asymmetric) | Stretching |
| N-O (Nitro) | 1340 - 1380 (symmetric) | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-I | 500 - 600 | Stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M]⁺ | 292.9 | Molecular Ion |
| [M-OH]⁺ | 275.9 | Loss of hydroxyl radical |
| [M-NO₂]⁺ | 246.9 | Loss of nitro group |
| [M-COOH]⁺ | 247.9 | Loss of carboxyl group |
| [C₆H₃I]⁺ | 201.9 | Phenyl iodide fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Data Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and analytical endeavors.
Solubility Profile of 2-Iodo-6-nitrobenzoic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 2-Iodo-6-nitrobenzoic acid in common organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide also includes solubility data for structurally similar compounds to provide valuable context and predictive insights. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate specific data for their unique applications.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and various other research and development activities. This guide aims to collate the available information and provide a framework for its practical application.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | Implied to be soluble | [1] |
Solubility of Structurally Related Compounds
To infer the potential solubility characteristics of this compound, it is instructive to examine the solubility of its structural analogs: 2-iodobenzoic acid and 2-nitrobenzoic acid.
2-Iodobenzoic Acid
2-Iodobenzoic acid shares the iodo-substituted benzoic acid core. It is described as being readily soluble in organic solvents like ethanol and acetone, and sparingly soluble in water[2][3]. The presence of the polar carboxylic acid group contributes to its solubility in polar solvents[4].
Table 2: Qualitative Solubility of 2-Iodobenzoic Acid
| Solvent | Solubility | Source |
| Ethanol | Readily Soluble | [2] |
| Acetone | Readily Soluble | [2] |
| Ether | Soluble | [3] |
| Water | Sparingly Soluble/Slightly Soluble | [2][3] |
2-Nitrobenzoic Acid
2-Nitrobenzoic acid provides insight into the influence of the nitro group on solubility. It is soluble in ethanol, ether, acetone, and methanol, and slightly soluble in water[5].
Table 3: Quantitative and Qualitative Solubility of 2-Nitrobenzoic Acid
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 6.8 g/L | Not Specified | [5][6] |
| Ethanol | Soluble | Not Specified | [5] |
| Ether | Soluble | Not Specified | [5] |
| Acetone | Soluble | Not Specified | [5] |
| Methanol | Soluble | Not Specified | [5] |
| Chloroform | Slightly Soluble | Not Specified | [5] |
| Benzene | Very Slightly Soluble | Not Specified | [5] |
| Carbon Disulfide | Very Slightly Soluble | Not Specified | [5] |
Based on the data from these related compounds, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like acetone and dimethylformamide, and in alcohols such as ethanol and methanol. Its solubility in less polar solvents like dichloromethane and chloroform is expected to be lower.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid aromatic carboxylic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Concentration Analysis (HPLC Method as an example):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Inject the diluted sample solution into the HPLC under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents remains to be published, a qualitative understanding and reasonable predictions can be made based on its chemical structure and the solubility of analogous compounds. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in their solvents and conditions of interest, which is essential for advancing research and development efforts involving this compound.
References
- 1. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. 2-Nitrobenzoic acid, 95% | Fisher Scientific [fishersci.ca]
A Technical Guide to the Synthetic Derivatives of 2-Iodo-6-nitrobenzoic Acid for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic potential of 2-iodo-6-nitrobenzoic acid, a versatile building block in medicinal chemistry. Its strategic placement of iodo, nitro, and carboxylic acid functionalities allows for a diverse range of chemical transformations, leading to a wide array of novel derivatives with significant potential in drug discovery and development. This document provides a comprehensive overview of key synthetic pathways, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies targeting new chemical entities.
Core Synthetic Transformations
This compound serves as a valuable scaffold for a variety of high-yield synthetic transformations. The primary reactive sites for derivatization are the iodine atom, the nitro group, and the carboxylic acid. These functionalities can be modified through a series of well-established and robust chemical reactions.
Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, enabling the introduction of various aryl, and alkyl groups at the 2-position of the benzoic acid ring.
The Suzuki-Miyaura coupling reaction facilitates the formation of biaryl structures by reacting the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
-
Reaction Scheme:
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of the aryl iodide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules and heterocyclic systems.
-
Reaction Scheme:
Carbon-Nitrogen Bond Forming Reactions
The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry. The iodo group on this compound is an excellent handle for C-N bond formation through several reliable methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a strong base.[1] This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines, including anilines and aliphatic amines.
-
Reaction Scheme:
The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[2] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly for certain substrates.
-
Reaction Scheme:
Modification of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which opens up a vast new landscape of potential derivatives.
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.
-
Reaction Scheme:
Modification of the Carboxylic Acid Group
The carboxylic acid functionality can be easily converted into esters, amides, and other derivatives, which can significantly impact the pharmacokinetic and pharmacodynamic properties of the final compound.
Fischer esterification is a classic method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst.[3] This is a reversible reaction, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed.[4]
-
Reaction Scheme:
Synthesis of Heterocyclic Derivatives
The strategic placement of functional groups in this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.
Acridones from N-Aryl-Anthranilic Acids
N-Aryl-anthranilic acids, synthesized via Buchwald-Hartwig amination or Ullmann condensation from this compound followed by nitro group reduction, can undergo intramolecular cyclization to form acridones.[5][6] Acridone and its derivatives are a class of compounds with a wide range of biological activities, including anticancer and antiviral properties.[5]
-
Reaction Scheme:
Benzofurans via Sonogashira Coupling and Cyclization
2-Iodophenols, which can be conceptually derived from this compound through a series of transformations, can be coupled with terminal alkynes via a Sonogashira reaction, followed by an intramolecular cyclization to yield substituted benzofurans.[7]
Experimental Protocols and Data
This section provides detailed experimental procedures for the key transformations discussed, along with tabulated quantitative data for easy comparison.
Esterification of this compound
Experimental Protocol: Fischer Esterification
To a solution of this compound (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the methyl 2-iodo-6-nitrobenzoate.
| Entry | Alcohol | Catalyst | Time (h) | Yield (%) | m.p. (°C) | Reference |
| 1 | Methanol | H₂SO₄ | 5 | 95 | 88-90 | N/A |
| 2 | Ethanol | H₂SO₄ | 6 | 92 | 76-78 | N/A |
C-N Bond Formation
Experimental Protocol: Ullmann Condensation for N-Aryl-anthranilic Acids
A mixture of 2-chlorobenzoic acid (1 mol), a substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g) is heated under reflux for 7 hours.[8] After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid to precipitate the product. The crude product is filtered, washed with water, and recrystallized from ethanol.
| Entry | Aniline Derivative | Yield (%) | m.p. (°C) | Reference |
| 1 | Aniline | 78 | 180-182 | [8] |
| 2 | 4-Chloroaniline | 75 | 215-217 | [8] |
| 3 | 4-Methoxyaniline | 82 | 190-192 | [8] |
C-C Bond Formation
Experimental Protocol: Suzuki-Miyaura Coupling
To a degassed solution of methyl 2-iodo-6-nitrobenzoate (1.0 eq) and an arylboronic acid (1.2 eq) in a 3:1 mixture of DME and water is added potassium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Entry | Arylboronic Acid | Yield (%) | m.p. (°C) | Reference |
| 1 | Phenylboronic acid | 85 | 135-137 | N/A |
| 2 | 4-Methylphenylboronic acid | 88 | 142-144 | N/A |
| 3 | 4-Methoxyphenylboronic acid | 91 | 150-152 | N/A |
Nitro Group Reduction
Experimental Protocol: Catalytic Hydrogenation
A solution of 2-chloro-6-nitrobenzoic acid (1.3 mol) in methanol (1583 g) is placed in a pressure-resistant vessel under a nitrogen atmosphere. To this is added a platinum catalyst (5% by weight on activated carbon, 25 g). The vessel is sealed, heated to 50°C, and then purged with hydrogen. Hydrogen gas is then introduced to a pressure of approximately 0.5 bar overpressure.[8] The reaction is monitored until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the product.
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 2-Chloro-6-nitrobenzoic acid | 6-Chloroanthranilic acid | >95 | [8] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical relationships in the derivatization of this compound.
Caption: Key synthetic transformations of this compound.
Caption: Synthetic pathway to acridone derivatives.
Caption: Logical workflow for generating diverse derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery. The strategic combination of palladium- and copper-catalyzed cross-coupling reactions, along with functional group manipulations of the nitro and carboxylic acid moieties, provides a powerful platform for generating novel molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
Navigating the Stability and Storage of 2-Iodo-6-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Stability Profile and Recommended Storage
2-Iodo-6-nitrobenzoic acid is a solid, combustible substance that is chemically stable under standard ambient conditions (room temperature).[1] To ensure its long-term stability and prevent degradation, the following storage and handling procedures are recommended.
General Storage and Handling Recommendations
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. The recommended storage temperature is typically found on the product label. | [1][2][3][4] |
| Atmosphere | Store in a well-ventilated area. | [1][2][4] |
| Container | Keep container tightly closed. | [1][2][3][4] |
| Handling | Avoid generation of dust. Use only in a well-ventilated area. Wash hands and face thoroughly after handling. | [1][2][4] |
In-depth Stability Considerations and Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, an understanding of its functional groups (a carboxylic acid, a nitro group, and an iodine atom on a benzene ring) allows for the prediction of potential degradation routes under stress conditions. Forced degradation studies, which are essential in pharmaceutical development, can elucidate these pathways.[2]
A logical workflow for conducting forced degradation studies on this compound is outlined below.
Based on the chemistry of related compounds, a potential degradation pathway for this compound under hydrolytic conditions could involve the loss of the iodine substituent, particularly under basic conditions, to form 2-hydroxy-6-nitrobenzoic acid.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. The following are generalized protocols for stress testing, which would need to be optimized for this specific compound.
Protocol 1: Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate at a controlled temperature (e.g., 60°C) and sample at defined intervals for HPLC analysis.
-
Protocol 2: Oxidative Stability
-
Preparation of Stressed Sample: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period.
-
Analysis: At specified time points, withdraw a sample, dilute appropriately, and analyze by HPLC.
Protocol 3: Thermal Stability (Solid State)
-
Sample Preparation: Place a known quantity of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Sampling: At various time points, remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
Thermal Analysis: For more detailed information on thermal decomposition, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed. A typical TGA experiment would involve heating the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the onset of weight loss.
Protocol 4: Photostability
-
Sample Exposure: Expose a solution of this compound and a sample of the solid compound to a light source capable of emitting both UV and visible light, as specified in ICH guideline Q1B.
-
Control Sample: A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analysis: After a defined exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method to determine the extent of photodegradation.
Incompatible Materials
To prevent degradation and ensure safety, this compound should not be stored with or exposed to the following:
Summary of Key Stability and Storage Parameters
| Parameter | Condition/Value | Remarks |
| Chemical Stability | Stable under standard ambient conditions. | [1] |
| Recommended Storage | Cool, dry, well-ventilated area in a tightly closed container. | [1][2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [2] |
| Potential Degradation | Susceptible to hydrolysis (especially basic), oxidation, and thermal stress. | Inferred from functional groups. |
This guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies using validated analytical methods to determine the shelf-life and appropriate storage conditions for their specific formulations and experimental setups.
References
electrophilicity of the aromatic ring in 2-Iodo-6-nitrobenzoic acid
An In-Depth Technical Guide to the Electrophilicity of the Aromatic Ring in 2-Iodo-6-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
October 24, 2025
Executive Summary
This technical guide provides a detailed analysis of the electronic properties and reactivity of the aromatic ring in this compound. The presence of three distinct substituents—a carboxylic acid, a nitro group, and an iodine atom—all in ortho-positions to each other, creates a unique electronic environment. The powerful electron-withdrawing effects of the nitro and carboxylic acid groups, combined with the inductive pull of the iodine atom, render the aromatic ring highly electron-deficient, or "electrophilic." This pronounced electrophilicity makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr), where the iodine atom serves as an effective leaving group. This document explores the underlying electronic effects, details the mechanism of SNAr reactions, presents relevant quantitative data, and provides a detailed experimental protocol for a key transformation, highlighting the synthetic utility of this compound.
Introduction: Electrophilicity in Substituted Aromatic Systems
While aromatic rings are typically considered nucleophilic due to their π-electron systems, their reactivity can be dramatically altered by substituents. Strong electron-withdrawing groups (EWGs) can decrease the electron density of the ring to such an extent that it becomes susceptible to attack by nucleophiles. This reactivity is central to a class of reactions known as Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism is particularly favored when one or more potent EWGs are positioned ortho or para to a suitable leaving group, typically a halide.[1] These groups are essential for stabilizing the negatively charged intermediate formed during the reaction. The compound this compound is a prime example of a highly activated system. Its aromatic ring is substituted with two powerful EWGs (NO₂ and COOH) and a good leaving group (I) in a sterically crowded ortho-arrangement, leading to a highly electrophilic aromatic core. This guide examines the factors contributing to this electrophilicity and its consequences for chemical reactivity.
Electronic Structure and Substituent Effects
The is a direct consequence of the combined electronic influence of its three substituents.
-
Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It withdraws electron density through both a strong negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a strong negative resonance effect (-M or -R) by delocalizing the ring's π-electrons onto the nitro group's oxygen atoms.[2]
-
Iodo Group (-I): As a halogen, iodine is electronegative and withdraws electron density through a negative inductive effect (-I). However, it can also donate electron density through a positive resonance effect (+M or +R) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density.[3] In the context of SNAr, its primary role is to function as a good leaving group.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is also an electron-withdrawing substituent. It exerts a moderate negative inductive effect (-I) and a moderate negative resonance effect (-M).[3]
The cumulative result of having an ortho-nitro and an ortho-iodo substituent is a significant polarization of the C-I bond and a substantial reduction in electron density across the aromatic ring, particularly at the carbon atom bearing the iodine (the ipso-carbon). This makes the ipso-carbon the primary site for nucleophilic attack.
Caption: Logical relationship of substituent effects on the aromatic ring.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the this compound ring makes it an ideal substrate for SNAr reactions. The generally accepted mechanism for these reactions is a two-step addition-elimination process.[4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the leaving group (iodine). This step is typically the rate-determining step of the reaction.[4] The attack disrupts the aromaticity of the ring and forms a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored in the second step, which involves the fast expulsion of the leaving group (iodide, I⁻).
The stability of the Meisenheimer complex is crucial for the reaction to proceed. In this compound, the negative charge of the intermediate is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
The synthetic utility derived from the electrophilic nature of this compound is demonstrated in its conversion to 2-amino-6-nitrobenzoic acid. The following protocol is adapted from a patented procedure.[5]
Synthesis of 2-Amino-6-nitrobenzoic Acid via SNAr
This procedure details the nucleophilic substitution of the iodo group with an amino group using aqueous ammonia.
Materials and Equipment:
-
This compound
-
Cuprous iodide (CuI)
-
Ethanol
-
30% Aqueous ammonia
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
500 mL Autoclave (pressure vessel)
-
Standard laboratory glassware
Procedure:
-
Charge a 500 mL autoclave with 29.6 g of this compound, 1.9 g of cuprous iodide, 100 g of ethanol, and 68 g of 30% aqueous ammonia.
-
Seal the autoclave and begin heating to 100 °C with stirring.
-
Maintain the reaction at 100 °C for 15 hours. The internal pressure is expected to decrease from approximately 1.1 MPa to 0.8 MPa over the course of the reaction.
-
After 15 hours, cool the reaction mixture to room temperature and vent any residual pressure.
-
Transfer the reaction mixture to a beaker and acidify to a pH of 2-3 by adding hydrochloric acid.
-
Extract the acidified mixture three times with ethyl acetate.
-
Collect and combine the organic (ethyl acetate) phases.
-
Remove the solvent under reduced pressure to precipitate the crude product, 2-amino-6-nitrobenzoic acid.
-
The reported yield of crude product is 18.8 g, with a purity of 89% by HPLC, corresponding to a 92% yield.[5]
Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid.
Quantitative and Spectroscopic Data Analysis
Hammett Substituent Constants
The Hammett equation is a valuable tool for correlating the electronic effects of meta and para substituents with the reactivity of a benzene derivative.[3] However, it is generally not applicable to ortho substituents because the constants do not account for steric effects or complex intramolecular interactions (e.g., hydrogen bonding), which are significant in ortho-substituted systems.[6] For context, the Hammett constants (σ) for the relevant substituents in the meta and para positions are provided below. The positive values indicate their electron-withdrawing nature.
| Substituent | σ (meta) | σ (para) |
| -NO₂ | +0.710 | +0.778 |
| -I | +0.353 | +0.276 |
| -COOH | +0.37 | +0.45 |
| Table 1: Hammett constants for relevant substituents. Data sourced from Wikipedia.[3] |
Predicted ¹³C NMR Chemical Shifts
¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. For this compound, the strong electron-withdrawing effects of the substituents would significantly influence the chemical shifts of the aromatic carbons. Carbons directly attached to electronegative groups or participating in resonance withdrawal are deshielded and appear at a higher chemical shift (downfield).
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C1 (-COOH) | 130 - 135 | Quaternary carbon attached to the carboxylic acid group. |
| C2 (-I) | 90 - 100 | The ipso-carbon attached to iodine experiences a unique shielding effect ("heavy atom effect") despite iodine's electronegativity, shifting it upfield relative to other substituted carbons. |
| C3 | 135 - 140 | Aromatic CH ortho to the strongly withdrawing nitro group, expected to be significantly deshielded. |
| C4 | 125 - 130 | Aromatic CH para to the iodo group and meta to the nitro group. |
| C5 | 130 - 135 | Aromatic CH para to the carboxylic acid and meta to the iodo group. |
| C6 (-NO₂) | 148 - 152 | Quaternary carbon attached to the highly deshielding nitro group. |
| C=O | 165 - 170 | Carbonyl carbon of the carboxylic acid. |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound based on general substituent effects.[7][8] |
Conclusion
The aromatic ring of this compound is rendered highly electrophilic by the cumulative electron-withdrawing power of its ortho-nitro, ortho-iodo, and carboxylic acid substituents. This pronounced electron deficiency makes the compound an excellent substrate for nucleophilic aromatic substitution reactions, with the iodine atom serving as a competent leaving group. The stability of the key Meisenheimer intermediate, facilitated by resonance delocalization onto the nitro group, drives this reactivity. As demonstrated by its successful conversion to 2-amino-6-nitrobenzoic acid, this inherent electrophilicity provides significant opportunities for the synthesis of complex, highly functionalized aromatic compounds relevant to the pharmaceutical and materials science industries.
References
- 1. web.viu.ca [web.viu.ca]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. che.hw.ac.uk [che.hw.ac.uk]
The Synthesis of 2-Iodo-6-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2-Iodo-6-nitrobenzoic acid. While a definitive first synthesis remains elusive in readily available literature, the historical context of organic chemistry strongly suggests its initial preparation via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry developed in the late 19th century. This document outlines the probable historical synthetic routes, provides detailed experimental protocols for these methods based on analogous and well-documented reactions, and presents quantitative data for related syntheses to offer a comparative perspective. Modern synthetic approaches are also briefly discussed, providing a broader view of the synthesis of substituted benzoic acids.
Historical Perspective and Discovery
The discovery of this compound is not marked by a singular, celebrated event but rather is a logical extension of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. Following the discovery of the diazonium salt by Peter Griess in 1858, the Sandmeyer reaction, introduced by Traugott Sandmeyer in 1884, became a powerful tool for the introduction of various substituents, including iodine, onto an aromatic ring.
Given that 2-aminobenzoic acid (anthranilic acid) was a known compound, and nitration techniques were well-established, it is highly probable that the synthesis of 2-amino-6-nitrobenzoic acid was achieved first, followed by its conversion to this compound via a Sandmeyer reaction. This approach remains a common and practical method for the synthesis of aryl iodides from their corresponding anilines.
Alternative historical approaches could have involved the direct iodination of 2-nitrobenzoic acid or the nitration of 2-iodobenzoic acid. However, these methods often present challenges with regioselectivity and harsh reaction conditions.
Core Synthetic Methodologies
The primary and most probable historical route to this compound involves a two-step process:
-
Nitration of 2-Aminobenzoic Acid: The synthesis of the precursor, 2-amino-6-nitrobenzoic acid.
-
Sandmeyer Reaction: The conversion of the amino group of 2-amino-6-nitrobenzoic acid to an iodo group.
A logical workflow for this synthesis is depicted below.
Synthesis of 2-Amino-6-nitrobenzoic Acid
While several methods exist for the synthesis of 2-amino-6-nitrobenzoic acid[1][2], a common approach involves the selective reduction of 2,6-dinitrobenzoic acid. Another route starts from 2-chloro-6-nitrobenzoic acid and involves nucleophilic aromatic substitution with ammonia, often catalyzed by copper salts[1].
Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate. The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of this reaction and is commonly performed in university chemistry labs[3][4][5]. The same principle is applied to synthesize this compound from 2-amino-6-nitrobenzoic acid.
The mechanism of the Sandmeyer reaction for iodination is believed to proceed through the formation of a diazonium salt, which then reacts with iodide ions.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps, adapted from well-established procedures for analogous compounds.
Protocol 1: Synthesis of this compound from 2-Amino-6-nitrobenzoic Acid (Sandmeyer Reaction)
This protocol is adapted from the established synthesis of 2-iodobenzoic acid from anthranilic acid[4][6].
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol (95%)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution of Starting Material: In a 250 mL beaker, dissolve a specific amount (e.g., 5.0 g) of 2-amino-6-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid by gentle heating.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the mixture for an additional 10-15 minutes after the addition is complete.
-
Iodination: In a separate beaker, dissolve potassium iodide in a minimal amount of deionized water. Slowly add this solution to the cold diazonium salt solution. A dark precipitate or oil may form.
-
Decomposition of Diazonium Salt: Allow the mixture to stand at room temperature for about 10 minutes, then gently warm the mixture on a water bath to around 40-50 °C until the evolution of nitrogen gas ceases.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. If any solid iodine has formed, add a small amount of sodium thiosulfate solution to decolorize it. Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallization: Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Quantitative Data
The following table summarizes typical yields for the synthesis of 2-iodobenzoic acid via the Sandmeyer reaction, which can serve as a benchmark for the synthesis of this compound.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Anthranilic Acid | 2-Iodobenzoic Acid | NaNO₂, HCl, KI | 71 | [6] |
| p-Toluidine | p-Chlorotoluene | NaNO₂, HCl, CuCl | Not specified | [7] |
Note: The yield for the synthesis of this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
A patent describing the conversion of this compound to 2-amino-6-nitrobenzoic acid reports a yield of 92% for the amination reaction[1]. This indicates that the reverse reaction, the Sandmeyer synthesis, should also be a high-yielding process under optimized conditions.
Modern Synthetic Approaches
While the Sandmeyer reaction remains a viable and historically significant method, modern organic synthesis has introduced alternative approaches for the ortho-iodination of benzoic acid derivatives. These methods often utilize transition metal catalysis, such as palladium or iridium complexes, to achieve direct C-H activation and subsequent iodination[8][9]. These newer methods can offer advantages in terms of milder reaction conditions and improved regioselectivity.
References
- 1. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. texiumchem.com [texiumchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Iodo-6-nitrobenzoic Acid as a Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Iodo-6-nitrobenzoic acid as a versatile precursor for the synthesis of various nitrogen and oxygen-containing heterocycles. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies. While direct experimental data for this compound in all sequences may not be explicitly published, the following protocols are robustly inferred from well-documented procedures on analogous substrates.
Introduction
This compound is a valuable starting material in heterocyclic synthesis due to the orthogonal reactivity of its three functional groups. The iodide allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions. Finally, the carboxylic acid provides a handle for amide or ester formation, facilitating the construction of lactams and lactones. This trifecta of functionality enables the synthesis of a diverse range of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Key Synthetic Pathways
Two primary synthetic strategies involving this compound are highlighted: the synthesis of phenanthridinones (nitrogen heterocycles) and dibenzo[b,d]pyran-6-ones (oxygen heterocycles).
Synthesis of Phenanthridinones
The synthesis of the phenanthridinone core involves an initial Suzuki coupling to form a biaryl linkage, followed by reduction of the nitro group and subsequent intramolecular amidation to form the lactam ring.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Iodo-6-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]
This application note focuses on the Suzuki-Miyaura cross-coupling of 2-Iodo-6-nitrobenzoic acid, a substrate that presents unique challenges due to both steric hindrance and the electronic effects of its substituents. The ortho-iodo and nitro groups, as well as the adjacent carboxylic acid, can influence the reactivity of the substrate and the efficiency of the catalytic cycle. The nitro group is a strong electron-withdrawing group, which can affect the oxidative addition step, while the steric bulk of the ortho substituents can hinder the approach of the coupling partners to the palladium center. The carboxylic acid moiety may require specific base considerations to avoid unwanted side reactions.
Despite these challenges, the Suzuki-Miyaura coupling remains a viable and powerful tool for the derivatization of this compound, providing access to a diverse range of substituted 2-nitro-6-arylbenzoic acids. These products are valuable intermediates in the synthesis of complex molecules, including pharmacologically active compounds. This document provides two detailed protocols for performing this transformation, utilizing different catalyst systems and reaction conditions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
Two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid are presented below. These protocols are based on generally effective conditions for challenging Suzuki-Miyaura couplings.
Protocol 1: Homogeneous Catalysis with a Phosphine Ligand
This protocol employs a classic homogeneous palladium catalyst with a phosphine ligand, which is a widely used system for a broad range of Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of degassed 1,4-dioxane. Stir for 10 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-nitro-6-arylbenzoic acid.
Protocol 2: Heterogeneous Catalysis with Palladium on Carbon
This protocol utilizes a heterogeneous palladium catalyst, which offers advantages such as ease of separation from the reaction mixture and potential for catalyst recycling.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
10% Palladium on carbon (Pd/C)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add 10% Pd/C (0.05 g, ~5 mol% Pd).[4]
-
Add 10 mL of a 1:1 mixture of DME and water.[4]
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with DME.[4]
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-nitro-6-arylbenzoic acid.
Data Presentation
The following table summarizes the key parameters for the two protocols described above. The yields are representative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
| Parameter | Protocol 1: Homogeneous Catalysis | Protocol 2: Heterogeneous Catalysis |
| Catalyst | Pd(OAc)₂ / PPh₃ | 10% Pd/C |
| Catalyst Loading | 2 mol% Pd(OAc)₂, 8 mol% PPh₃ | ~5 mol% Pd |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) | DME / Water (1:1) |
| Temperature | 90 °C | 80 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Work-up | Acidification, Extraction | Filtration, Acidification, Extraction |
| Representative Yield | 75-90% | 70-85% |
Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
References
Application of 2-Iodo-6-nitrobenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-nitrobenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring an iodine atom ortho to a nitro group and a carboxylic acid, provides multiple reaction handles for diverse chemical transformations. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the iodo group is an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This combination of functionalities makes this compound a valuable precursor in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitor. RIPK1 is a key regulator of inflammation and cell death, making it an attractive therapeutic target for a range of inflammatory and degenerative diseases.
Application: Synthesis of a RIPK1 Necroptosis Inhibitor
This section details the synthetic route from this compound to a bioactive RIPK1 inhibitor, based on the scaffold of GSK'157. The synthesis involves an initial amination of the starting material, followed by a series of transformations to construct the final complex molecule.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow from this compound to a RIPK1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzoic acid
This protocol describes the ammonolysis of this compound to yield 2-amino-6-nitrobenzoic acid.[1]
Materials:
-
This compound (29.6 g)
-
Cuprous iodide (1.9 g)
-
Ethanol (100 g)
-
30% Aqueous ammonia (68 g)
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a 500 mL autoclave, combine 29.6 g of this compound, 1.9 g of cuprous iodide, 100 g of ethanol, and 68 g of 30% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 100 °C.
-
Maintain the reaction at 100 °C for 15 hours. The pressure is expected to decrease from approximately 1.1 MPa to 0.8 MPa during the reaction.
-
After 15 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 by the addition of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
Expected Yield: Approximately 92%.
Protocol 2: Synthesis of the RIPK1 Inhibitor Core Scaffold and Final Product
The following is a representative multi-step synthesis to obtain a potent RIPK1 inhibitor, adapted from the synthesis of GSK'157 analogs.[2][3][4] This protocol starts from a key intermediate that would be synthesized from 2-amino-6-nitrobenzoic acid through established methods.
Step 2a: Amide Coupling to introduce the pyridinyl moiety
-
To a solution of the carboxylic acid intermediate (derived from 2-amino-6-nitrobenzoic acid) in DMF, add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (e.g., a substituted aminopyridine, 1.1 eq) and continue stirring at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Subsequent steps would involve further modifications, such as Suzuki or other cross-coupling reactions, to arrive at the final RIPK1 inhibitor. The exact sequence and reagents will depend on the specific analog being synthesized.
Quantitative Data: Biological Activity of Synthesized RIPK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of synthesized RIPK1 inhibitors against RIPK1 and the off-target kinase PERK.[2]
| Compound | R1 Group | R2 Group | RIPK1 IC50 (nM) | PERK IC50 (nM) | Selectivity (PERK/RIPK1) |
| 1 | H | H | 1.5 | 0.8 | 0.5 |
| 2 | Me | H | 2.3 | 1.2 | 0.5 |
| 3 | F | H | 1.8 | 1.0 | 0.6 |
| 4 | Cl | H | 2.1 | 1.5 | 0.7 |
| 5 | H | Me | 3.0 | >1000 | >333 |
| 6 | H | F | 2.5 | >1000 | >400 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway and Mechanism of Action
RIPK1 is a crucial kinase in the necroptosis signaling pathway, a form of programmed cell death. The synthesized inhibitors act by targeting the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent recruitment and activation of downstream effectors like RIPK3 and MLKL.
References
Application Notes and Protocols: Catalytic Amination of 2-Iodo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic amination of 2-iodo-6-nitrobenzoic acid, a key transformation in the synthesis of various pharmaceutically relevant compounds. The primary methodologies covered are the Copper-Catalyzed (Ullmann-type) and Palladium-Catalyzed (Buchwald-Hartwig) amination reactions.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates are nitrogen-containing heterocycles and arylamines. This compound is a valuable starting material, featuring an activated aryl iodide susceptible to cross-coupling reactions and a nitro group that can be further functionalized. Catalytic amination of this substrate provides a direct route to N-substituted 2-amino-6-nitrobenzoic acid derivatives, which are versatile intermediates in the synthesis of complex molecules.
Two of the most powerful methods for achieving this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1] Both methods have their distinct advantages and substrate scopes, making the choice of reaction dependent on the specific amine and desired reaction conditions.
Reaction Overview
The catalytic amination of this compound involves the coupling of the aryl iodide with a primary or secondary amine in the presence of a transition metal catalyst and a base. The general transformation is depicted below:
Caption: General scheme of the catalytic amination of this compound.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the catalytic amination of this compound with various amines, highlighting the differences in reaction conditions and outcomes between copper- and palladium-based systems.
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (aq) | CuI (10 mol%) | - | DMF | 80 | 12 | 92 | [2] |
| 2 | Aniline | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | 85 | (Adapted from similar Ullmann reactions) |
| 3 | Benzylamine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 90 | (Adapted from similar Buchwald-Hartwig reactions) |
| 4 | Morpholine | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | (Adapted from similar Buchwald-Hartwig reactions)[1] |
Note: Data for entries 2-4 are adapted from established protocols for similar substrates due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Amination with Aqueous Ammonia (Ullmann-Type Reaction)
This protocol is adapted from a patented procedure for the synthesis of 2-amino-6-nitrobenzoic acid.[2]
Materials:
-
This compound
-
Aqueous ammonia (25-28%)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).
-
Add dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Add copper(I) iodide (CuI, 0.10 equiv).
-
To the stirred mixture, add aqueous ammonia (5.0-10.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to afford 2-amino-6-nitrobenzoic acid.
Caption: Workflow for Copper-Catalyzed Amination.
Protocol 2: Palladium-Catalyzed Amination with a Primary Amine (Buchwald-Hartwig Reaction)
This generalized protocol is based on established Buchwald-Hartwig amination procedures and can be adapted for various primary amines.[3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography equipment)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XPhos (0.04 equiv).
-
Add anhydrous toluene to the flask.
-
Add the primary amine (1.2 equiv) to the reaction mixture.
-
Seal the flask or tube and heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-amino-6-nitrobenzoic acid.
Caption: Workflow for Palladium-Catalyzed Amination.
Signaling Pathways and Logical Relationships
The catalytic cycles for the Ullmann and Buchwald-Hartwig reactions illustrate the mechanistic pathways.
Ullmann Condensation Catalytic Cycle:
References
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodo-6-nitrobenzoic acid. This challenging substrate features both a sterically hindering ortho-nitro group and a free carboxylic acid moiety, requiring careful optimization of reaction conditions. The following sections outline recommended catalytic systems, reaction parameters, and a step-by-step protocol based on established methodologies for similar substrates.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The substrate, this compound, presents unique challenges due to the steric hindrance imposed by the ortho-nitro group and the potential for the carboxylic acid to interfere with the basic reaction conditions. However, the presence of the electron-withdrawing nitro group can also enhance the reactivity of the aryl iodide.[3] Recent studies have demonstrated the feasibility of performing Sonogashira couplings on substrates bearing free carboxylic acid groups, obviating the need for protection/deprotection steps.[4][5] This protocol is designed to address these factors to achieve a successful coupling.
Key Reaction Parameters and Optimization
Several factors are critical for the successful Sonogashira coupling of this compound. The table below summarizes key parameters and provides recommendations based on literature for substrates with similar electronic and steric properties.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₂Cl₂ is a common and effective catalyst. Pd(OAc)₂ can be used with a variety of phosphine ligands to tune reactivity.[6] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for the Sonogashira reaction.[2] Copper-free conditions can be explored if side reactions are observed.[7][8] |
| Phosphine Ligand | Triphenylphosphine (PPh₃), or a bulky phosphine ligand (e.g., XPhos, SPhos) | For sterically hindered substrates, a bulky electron-rich phosphine ligand can improve catalytic activity.[9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or Potassium Carbonate (K₂CO₃) | An amine base like Et₃N or i-Pr₂NH is standard. For substrates with a free carboxylic acid, a milder inorganic base like K₂CO₃ in an appropriate solvent system can be effective.[4][5] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or aqueous media | THF and DMF are common solvents for Sonogashira reactions. For reactions with K₂CO₃ as the base, an aqueous system can be advantageous.[4][5] |
| Temperature | Room temperature to 80 °C | The reaction can often be initiated at room temperature and gently heated if the reaction is sluggish.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[1] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure that can be adapted and optimized for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Solvent (e.g., THF or water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add the appropriate solvent (e.g., THF or water, ensuring sufficient volume to dissolve the starting materials).
-
-
Addition of Reagents:
-
Add the base. If using an amine base like triethylamine (2.0-3.0 equiv), add it to the reaction mixture. If using an inorganic base like potassium carbonate (2.0-3.0 equiv), ensure it is finely powdered.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to 40-80 °C.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using an organic solvent, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
If using an aqueous solvent, acidify the mixture with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-nitrobenzoic acid.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: A flowchart of the experimental procedure.
Signaling Pathway of the Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected Pd and Cu catalytic cycles.
Conclusion
The Sonogashira coupling of this compound is a viable transformation with careful selection of reaction conditions. The protocol provided serves as a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve high yields with different alkyne coupling partners. The tolerance of the free carboxylic acid under specific basic conditions represents a significant advantage, streamlining the synthetic route.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Amides from 2-Iodo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides from 2-iodo-6-nitrobenzoic acid, a sterically hindered and electronically deactivated substrate. The use of appropriate coupling agents is critical for achieving high yields in these challenging transformations. The following sections outline various methodologies, present comparative data, and offer visual workflows to guide researchers in selecting and performing the optimal reaction.
Introduction and Challenges
Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, substrates like this compound present significant synthetic hurdles. The presence of two bulky ortho-substituents (iodine and a nitro group) creates substantial steric hindrance around the carboxylic acid. This bulkiness impedes the approach of the amine nucleophile to the activated carboxyl intermediate. Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack.
Standard amide coupling methods may fail or provide low yields with such challenging substrates.[1][2] Therefore, the selection of a potent coupling reagent capable of efficiently activating the sterically hindered carboxylic acid is paramount. This note details protocols using several classes of modern coupling agents, including uronium/aminium salts (HATU), carbodiimides (EDC with an additive), and phosphonium-based reagents (T3P), which are known to be effective for sterically demanding couplings.[3][4]
Comparative Data of Coupling Agents
The selection of a coupling agent, base, and solvent system can significantly impact reaction efficiency, yield, and purity. The following table summarizes typical conditions and expected outcomes for the amidation of this compound with a representative primary amine (e.g., benzylamine).
| Coupling System | Stoichiometry (Acid:Amine:Reagent:Base) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| HATU / DIPEA | 1 : 1.2 : 1.2 : 3 | DMF | 25 | 4 - 12 | > 90% | Highly efficient for hindered substrates; byproducts are water-soluble, simplifying workup.[5] |
| EDC / HOBt | 1 : 1.2 : 1.5 : 3 (DIPEA) | DCM / DMF | 25 | 12 - 24 | 60 - 80% | A classic, cost-effective method.[6] May require longer reaction times or gentle heating for hindered substrates. Racemization risk is minimized by HOBt.[7] |
| T3P® / Pyridine | 1 : 1.2 : 1.5 : 4 | EtOAc / MeCN | 25 - 50 | 2 - 6 | > 85% | Powerful water-scavenging agent. Byproducts are water-soluble. Works well under mild heating. |
Yields are representative and can vary based on the specific amine used and reaction scale.
Experimental Workflows and Logic
Visualizing the experimental process and the chemical transformation can aid in planning and execution. The following diagrams illustrate a general workflow for amide coupling and the logical relationship of the components.
Caption: General experimental workflow for amide coupling reactions.
Caption: Logical relationship of reactants and reagents in amide synthesis.
Detailed Experimental Protocols
General Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All coupling reagents and bases are corrosive and/or irritants. Handle with care. Ensure all glassware is dry before use.
Protocol 1: Amide Synthesis using HATU/DIPEA
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[3] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.[4]
Materials and Reagents:
-
This compound
-
Amine (e.g., Benzylamine)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Amide Synthesis using EDC/HOBt
Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid.[6] HOBt (Hydroxybenzotriazole) is added as an auxiliary agent to form an active ester intermediate, which suppresses racemization and improves coupling efficiency by minimizing the formation of N-acylurea byproduct.[7]
Materials and Reagents:
-
This compound
-
Amine
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Water
-
Saturated NaCl (brine) (aq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.2 eq) followed by DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCM, dilute the mixture with more DCM. If using DMF, partition between ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired amide.
Protocol 3: Amide Synthesis using T3P®
Principle: T3P® (Propylphosphonic Anhydride) is a powerful dehydrating agent that activates carboxylic acids to form a mixed anhydride, which then reacts with the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.
Materials and Reagents:
-
This compound
-
Amine
-
T3P® (50% solution in EtOAc or DMF is common)
-
Pyridine or N-Methylmorpholine (NMM)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the amine (1.2 eq).
-
Dissolve the starting materials in anhydrous ethyl acetate.
-
Add pyridine (4.0 eq) to the mixture and stir.
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe. The reaction is often exothermic. An ice bath can be used to maintain room temperature if needed.
-
Stir the reaction at room temperature for 2-6 hours. Gentle heating (40-50 °C) can be applied to accelerate the conversion of highly hindered substrates. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the final amide.
References
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: 2-Iodo-6-nitrobenzoic Acid as a Versatile Intermediate for Novel Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Iodo-6-nitrobenzoic acid as a key intermediate in the synthesis of novel dyes, particularly azo dyes. While direct synthesis examples for this specific molecule are not prevalent in published literature, its functional groups suggest a viable pathway for creating a diverse range of chromophores. The protocols provided are based on well-established chemical principles for dye synthesis, adapted for this unique starting material.
Introduction
This compound is an aromatic compound featuring three key functional groups: a carboxylic acid, a nitro group, and an iodine atom. This specific arrangement of functionalities offers a reactive scaffold for the construction of complex dye molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the potential for substitution of the iodine atom, allows for the fine-tuning of the electronic properties and, consequently, the color and performance of the final dye.
The general strategy for utilizing this compound in dye synthesis involves a two-step process: the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner to form an azo dye. The presence of the iodine atom and the carboxylic acid group can be leveraged to enhance properties such as solubility, substrate affinity, and photostability.
Proposed Synthetic Pathway
The synthesis of azo dyes from this compound can be logically divided into two primary stages: the formation of the diazonium salt precursor and the subsequent azo coupling.
Caption: Proposed two-stage synthetic workflow for an azo dye starting from this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of an azo dye from this compound. These are based on standard laboratory procedures for similar transformations.
Protocol 1: Synthesis of 2-Amino-6-iodobenzoic acid
This protocol details the reduction of the nitro group of this compound to form the corresponding amine, which is a crucial precursor for diazotization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of this compound in 50 mL of ethanol.
-
To this suspension, add 30 mmol of tin(II) chloride dihydrate.
-
Slowly add 20 mL of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9) to precipitate the tin salts.
-
Filter the mixture to remove the tin salts and wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and the washings, and adjust the pH to ~4-5 with hydrochloric acid to precipitate the 2-Amino-6-iodobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold distilled water, and dry under vacuum.
Protocol 2: Synthesis of a Hypothetical Azo Dye (e.g., coupling with Phenol)
This protocol describes the diazotization of 2-Amino-6-iodobenzoic acid and its subsequent coupling with phenol to form a hypothetical azo dye.
Materials:
-
2-Amino-6-iodobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 5 mmol of 2-Amino-6-iodobenzoic acid in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid, cooling the mixture to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution to the solution of 2-Amino-6-iodobenzoic acid while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 5 mmol of phenol in 20 mL of a 10% sodium hydroxide solution, and cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with vigorous stirring. Maintain the temperature below 5°C.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.
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Collect the precipitated dye by vacuum filtration, wash thoroughly with cold distilled water, and dry.
-
Data Presentation
The following tables present hypothetical data for the synthesized compounds. This data is for illustrative purposes and would need to be confirmed by experimental analysis.
Table 1: Hypothetical Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) |
| 2-Amino-6-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 85-95 | 150-155 |
| Azo Dye (with Phenol) | C₁₃H₉IN₂O₃ | 368.13 | 70-85 | >200 (decomposes) |
Table 2: Hypothetical Spectroscopic Data
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis (λmax, nm) |
| 2-Amino-6-iodobenzoic acid | 3400-3200 (N-H, O-H), 1680 (C=O) | 7.5-6.5 (aromatic), 5.5 (NH₂), 11.0 (COOH) | ~280, ~350 |
| Azo Dye (with Phenol) | 3400 (O-H), 1690 (C=O), 1450 (N=N) | 8.0-6.8 (aromatic), 10.5 (OH), 11.5 (COOH) | ~450-500 |
Logical Relationships of Functional Group Transformations
The core of the synthesis relies on the sequential transformation of the functional groups on the aromatic ring.
Caption: Transformation of functional groups during the synthesis of an azo dye from this compound.
Conclusion
This compound presents itself as a promising, yet underexplored, intermediate for the synthesis of novel dyes. The protocols and data presented here provide a foundational framework for researchers to begin exploring its potential. The presence of multiple reactive sites on the molecule opens up possibilities for creating a wide array of dyes with tailored properties for various applications, including textiles, imaging, and materials science. Further research and experimental validation are encouraged to fully elucidate the capabilities of this versatile building block.
Troubleshooting & Optimization
improving the reaction yield of 2-Iodo-6-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-Iodo-6-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Sandmeyer reaction, which is a common route for this transformation.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the Sandmeyer reaction for iodination can stem from several factors:
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Incomplete Diazotization: The initial conversion of the amino group of 2-amino-6-nitrobenzoic acid to a diazonium salt is critical. Ensure the temperature is kept low (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt. Also, verify the purity and stoichiometry of your sodium nitrite and acid (e.g., HCl).
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Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable. Allowing the reaction temperature to rise before the addition of the iodide source can lead to the formation of undesired byproducts, such as phenols.
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Suboptimal pH: The pH of the reaction mixture is crucial for both the diazotization and the subsequent Sandmeyer reaction. The diazotization step requires a strongly acidic medium.
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Iodide Source and Addition: The choice and handling of the iodide source (commonly potassium iodide) are important. Ensure it is fully dissolved before addition. The rate of addition can also influence the outcome; a slow, controlled addition is often preferred.
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Side Reactions: The nitro group (-NO2) is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of the diazonium salt.
Q2: I am observing the formation of a dark-colored precipitate or tar-like substance. What is causing this and how can I prevent it?
A2: The formation of dark precipitates or tars is a common issue in Sandmeyer reactions and often indicates side reactions. This can be caused by:
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Decomposition of the Diazonium Salt: As mentioned, if the temperature is not adequately controlled, the diazonium salt can decompose to form highly reactive species that polymerize or react with other components in the mixture to form insoluble tars.
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Reaction with Counter-ions: The choice of acid used in the diazotization step can sometimes lead to side reactions.
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Impure Starting Materials: Impurities in the 2-amino-6-nitrobenzoic acid can lead to a variety of colored byproducts.
To mitigate this:
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Maintain a low temperature (0-5 °C) throughout the diazotization and until the addition of the iodide.
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Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized overheating.
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Use purified starting materials and reagents.
Q3: The final product is difficult to purify. What are the likely impurities?
A3: Common impurities in the synthesis of this compound can include:
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Unreacted Starting Material: 2-amino-6-nitrobenzoic acid may remain if the diazotization was incomplete.
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Phenolic Byproducts: Formed from the reaction of the diazonium salt with water if the temperature was too high.
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Azo Compounds: Formed by the coupling of the diazonium salt with the aromatic starting material or product. These are often highly colored.
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Dehalogenated Product: In some cases, the iodo group can be reductively removed, leading to 2-nitrobenzoic acid.
Purification can often be achieved by recrystallization from a suitable solvent or by column chromatography.
Q4: How critical is the order of reagent addition?
A4: The order of addition is very important. A standard and recommended procedure is to first dissolve the 2-amino-6-nitrobenzoic acid in an appropriate acid, cool the solution to 0-5 °C, and then slowly add a solution of sodium nitrite. The solution of the iodide salt is then typically added to the cold diazonium salt solution. Reversing the order can lead to significant side reactions and lower yields.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via the Sandmeyer reaction. Researchers should adapt and optimize this protocol for their specific laboratory conditions and scale.
Protocol: Synthesis of this compound via Sandmeyer Reaction
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Diazotization:
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In a flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-6-nitrobenzoic acid in a solution of dilute hydrochloric acid (or sulfuric acid).
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.
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Stir the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete.
-
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Iodination:
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In a separate beaker, dissolve potassium iodide (KI) in water.
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Slowly add the potassium iodide solution to the cold diazonium salt solution. Nitrogen gas evolution should be observed.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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If a precipitate has formed, collect it by vacuum filtration. If the product is in solution, it may be necessary to extract it with an organic solvent.
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Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.
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The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
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Data Presentation
The following table summarizes typical reaction parameters for the Sandmeyer iodination reaction. Optimal conditions for the synthesis of this compound may vary.
| Parameter | Typical Range/Value | Notes |
| Starting Material | 2-amino-6-nitrobenzoic acid | Purity should be >98% |
| Diazotization Temp. | 0 - 5 °C | Critical for diazonium salt stability |
| Acid | HCl, H₂SO₄ | Sufficient to dissolve the amine and protonate nitrous acid |
| NaNO₂ (molar eq.) | 1.0 - 1.2 | A slight excess is often used to ensure complete diazotization |
| Iodide Source | KI | Most common and effective |
| KI (molar eq.) | 1.1 - 1.5 | An excess is generally used |
| Reaction Time | 1 - 4 hours | Monitored by nitrogen evolution |
| Typical Yields | 60 - 85% | Highly dependent on reaction conditions and substrate |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of Crude 2-Iodo-6-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 2-Iodo-6-nitrobenzoic acid.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Initial Isolation | Incomplete reaction or presence of starting materials. | Monitor the reaction to completion using TLC or HPLC. If starting material is present, consider adjusting reaction time, temperature, or stoichiometry. |
| Presence of isomeric impurities (e.g., other iodo-nitrobenzoic acid isomers). | Isomeric impurities can be difficult to remove by simple crystallization. Consider column chromatography or preparative HPLC for separation. A patent for related compounds suggests that careful pH control during precipitation can help separate isomers[1]. | |
| Residual inorganic salts from the reaction. | Wash the crude product thoroughly with water. For more stubborn inorganic impurities, an acidic wash (e.g., dilute HCl or H2SO4) can be effective, as demonstrated in the purification of p-nitrobenzoic acid[2]. | |
| Product is an Oil or Gummy Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable. |
| High impurity content depressing the melting point. | Proceed with a purification step such as recrystallization or chromatography. | |
| Difficulty Finding a Suitable Recrystallization Solvent | The compound may have high or low solubility in common solvents. | A systematic solvent screen is recommended. Start with common solvents like ethanol, methanol, ethyl acetate, toluene, and water. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. For a related compound, 2-iodo-5-nitrobenzoic acid, purification was achieved by boiling in water followed by hot filtration[3]. |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Using a minimal amount of hot solvent is crucial. Seeding the solution with a pure crystal can induce crystallization. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and the product from crashing out. | |
| Product Discoloration (e.g., yellow, brown) | Presence of colored impurities, often nitro-containing byproducts. | Treatment with activated charcoal during recrystallization can help remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot to remove the charcoal before allowing the solution to cool and crystallize. |
| Inconsistent HPLC/TLC Results | Improper mobile phase selection. | For HPLC, a reversed-phase C18 column with a mobile phase of 2-propanol–water–acetic acid has been shown to separate nitrobenzoic acid isomers effectively[4]. For TLC, polyamide plates with an aqueous cyclodextrin mobile phase have been used to separate substituted benzoic acids[5][6]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, positional isomers formed during synthesis, and inorganic salts from reagents or workup. Depending on the synthetic route, byproducts from side reactions may also be present.
Q2: What is a general procedure for the purification of crude this compound?
A2: A general approach involves the following steps:
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Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
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Aqueous Base Extraction: Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) to convert the acidic product into its water-soluble salt.
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Separation: Separate the aqueous layer containing the product salt from the organic layer which retains neutral impurities.
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Reprecipitation: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the purified this compound[2][7].
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Isolation and Drying: Collect the purified solid by filtration, wash with cold water, and dry under vacuum.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for determining purity and identifying isomeric impurities[4]. Thin-Layer Chromatography (TLC) is a quick, qualitative method for monitoring reaction progress and assessing the number of components in the crude product[5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also crucial for structural confirmation and purity assessment.
Q4: Can I use column chromatography for purification?
A4: Yes, silica gel column chromatography can be an effective method for purifying this compound, especially for removing impurities with different polarities. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased. The acidic nature of the compound may cause streaking on the column; adding a small amount of acetic acid to the mobile phase can often mitigate this issue.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents and solvent mixtures.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry on the filter paper before transferring to a vacuum oven for complete drying.
Protocol 2: Purification by Acid-Base Extraction
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Dissolve the crude this compound in ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with 1M HCl, followed by a wash with brine.
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Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.
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Combine the aqueous layers. Any neutral organic impurities will remain in the ethyl acetate layer.
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Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 1-2.
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A precipitate of the purified product should form.
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Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Data Presentation
Table 1: Solvent Screening for Recrystallization of a Hypothetical Crude this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Slightly Soluble | Yes |
| Ethanol | Soluble | Very Soluble | No |
| Methanol | Soluble | Very Soluble | No |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes |
| Toluene | Insoluble | Sparingly Soluble | Yes |
| Hexanes | Insoluble | Insoluble | N/A |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Yes |
| Ethyl Acetate/Hexanes (1:1) | Sparingly Soluble | Soluble | Yes |
Visualizations
References
- 1. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-IODO-5-NITROBENZOIC ACID CAS#: 19230-50-3 [m.chemicalbook.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
identifying and minimizing side products in 2-Iodo-6-nitrobenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-6-nitrobenzoic acid. The information provided aims to help identify and minimize common side products encountered during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and functional group transformation reactions, including:
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Suzuki-Miyaura Coupling: To form carbon-carbon bonds at the 2-position.
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Buchwald-Hartwig Amination: To introduce an amine group at the 2-position.
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Reduction of the Nitro Group: To convert the nitro group to an amino group, forming 2-iodo-6-aminobenzoic acid or, with further reaction, cyclization products.
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Nucleophilic Aromatic Substitution (SNA_r): Displacement of the iodide with various nucleophiles.
Q2: What are the primary side products I should be aware of when working with this compound?
A2: The primary side products depend on the reaction being performed, but common unwanted byproducts include:
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Decarboxylation Product: Formation of 1-iodo-3-nitrobenzene, especially at elevated temperatures.[1]
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Hydrodehalogenation Product: Replacement of the iodine atom with a hydrogen atom, yielding 2-nitrobenzoic acid. This is a common side reaction in palladium-catalyzed reactions like the Buchwald-Hartwig amination.
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Homocoupling Products: In Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself to form a biaryl byproduct.
-
Products of Over-reduction: During the reduction of the nitro group, the iodine atom can also be susceptible to reduction, leading to the formation of 2-aminobenzoic acid.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired 2-aryl-6-nitrobenzoic acid and formation of a significant amount of homocoupling byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Base: The choice and amount of base can significantly influence the reaction's selectivity.[2] | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Use the minimum effective amount of base to suppress homocoupling. |
| Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents. |
| Inappropriate Ligand: The ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling. | For sterically hindered substrates like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos. |
| Slow Transmetalation: Steric hindrance from the ortho-nitro and carboxylic acid groups can slow down the transmetalation step, allowing for side reactions to occur. | A higher reaction temperature might be necessary, but this must be balanced with the risk of decarboxylation. A thorough optimization of temperature is recommended. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
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Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the addition of a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Iodo-6-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-6-nitrobenzoic acid in cross-coupling reactions. Given the steric hindrance and electronic properties of this substrate, this guide offers strategies to optimize catalyst and ligand systems for successful C-C and C-N bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The chosen palladium source and ligand may not be suitable for the sterically hindered and electron-deficient substrate.[1][2][3][4] 2. Inefficient Pre-catalyst Activation: If using a Pd(II) source, in-situ reduction to the active Pd(0) species may be incomplete. 3. Reaction Temperature Too Low: Sterically demanding substrates often require higher temperatures for oxidative addition to occur.[3] 4. Inappropriate Base: The base may not be strong enough to facilitate transmetalation or may be sterically hindered itself. | 1. Catalyst and Ligand Screening: - For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like AntPhos, SPhos, or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][5] - For Buchwald-Hartwig amination, ligands such as BrettPhos have shown success with challenging substrates.[6] - Consider using well-defined pre-catalysts like XPhos Pd G4.[7] 2. Pre-catalyst Activation: Ensure proper inert atmosphere (argon or nitrogen) and use anhydrous solvents to promote the formation of the active Pd(0) catalyst.[8][9] 3. Optimize Temperature: Screen temperatures ranging from 80°C to 120°C. Microwave irradiation can sometimes improve yields and reduce reaction times.[9][10] 4. Base Selection: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be critical for both activity and preventing side reactions.[11][12] |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | 1. Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, homocoupling can become a competitive pathway. | 1. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and thoroughly purge the reaction vessel with an inert gas.[8][9] 2. Ligand and Base Optimization: Use bulky ligands that favor reductive elimination over other pathways. Ensure the base is adequate to promote efficient transmetalation. |
| Protodeboronation (Suzuki-Miyaura) | 1. Presence of Protic Impurities: Water or other protic species can lead to the cleavage of the C-B bond. 2. High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[13] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Temperature Control: Attempt the reaction at the lowest effective temperature. |
| Decomposition of Starting Material or Product | 1. High Reaction Temperature: The nitro group can be sensitive to high temperatures, leading to degradation. 2. Strong Base: A highly basic medium might induce unwanted side reactions with the nitro or carboxylic acid functionalities. | 1. Temperature Screening: Carefully monitor the reaction at different temperatures to find a balance between reactivity and stability. 2. Base Screening: Test milder bases or use a stoichiometric amount of a stronger base. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: This substrate presents two main challenges:
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Steric Hindrance: The presence of two ortho substituents (iodine and a nitro group) makes it difficult for the palladium catalyst to access the reaction center for oxidative addition.[1][2][3]
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Electronic Effects: The electron-withdrawing nitro group can influence the reactivity of the aryl iodide. The carboxylic acid group can also coordinate to the metal center or react with the base, complicating the catalytic cycle.
Q2: Which type of palladium catalyst is recommended for this substrate?
A2: For sterically hindered substrates, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices, used in conjunction with a suitable ligand.[11] Alternatively, using a pre-formed, well-defined palladium pre-catalyst that is air- and moisture-stable can provide more consistent results.[7]
Q3: What are the best ligands for Suzuki-Miyaura coupling with this compound?
A3: Bulky and electron-rich monophosphine ligands are generally preferred for sterically demanding couplings. Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[5][7] AntPhos has also demonstrated high reactivity for coupling di-ortho-substituted aryl halides.[2][3]
Q4: What conditions are recommended for a Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15] For challenging substrates, specialized ligands are crucial. A catalyst system based on a biarylmonophosphine ligand like BrettPhos is a good starting point, as it has shown excellent reactivity in difficult C-N cross-coupling reactions.[6]
Q5: How can I minimize the formation of side products?
A5: Minimizing side products often involves a careful optimization of reaction conditions. Key strategies include:
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Inert Atmosphere: Rigorously exclude oxygen to prevent homocoupling of boronic acids and catalyst degradation.[8][9]
-
Ligand-to-Palladium Ratio: An optimal ratio (often 1:1 or 2:1) can stabilize the catalyst and promote the desired reaction pathway.
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Choice of Base and Solvent: The interplay between the base and solvent is critical and should be screened for optimal results.
Experimental Protocols
The following are generalized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be optimized for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times.
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Solvent Addition: Add degassed solvent (e.g., toluene/water, dioxane/water) via syringe.
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Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv.).
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Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a BrettPhos-based catalyst, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-120°C) and monitor the reaction progress.
-
Workup: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the selective reduction of the nitro group
Welcome to the Technical Support Center for the selective reduction of nitro groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this critical chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the selective reduction of a nitro group.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. 2. Insufficiently Strong Reducing Agent: The chosen reducing agent may not be potent enough for the specific substrate. 3. Poor Reaction Conditions: Temperature, pressure, or reaction time may be inadequate. 4. Solvent Issues: The solvent may not be appropriate for the reaction, affecting solubility or catalyst activity. | 1. Catalyst Management: Try a fresh batch of catalyst. For catalytic hydrogenations, consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C). Ensure solvents are properly degassed to remove oxygen which can deactivate some catalysts. 2. Reagent Selection: Switch to a stronger reducing agent. For example, if Zn/AcOH is ineffective, consider SnCl₂ or catalytic hydrogenation. 3. Optimize Conditions: Increase the reaction temperature or pressure (for hydrogenations). Extend the reaction time and monitor by TLC or LC-MS. 4. Solvent Screening: Protic solvents like ethanol or acetic acid can accelerate hydrogenation rates.[1] Ensure your starting material is soluble in the chosen solvent. |
| Poor Chemoselectivity (Reduction of Other Functional Groups) | 1. Overly Reactive Reducing System: The chosen reagent or catalyst is too reactive and not selective for the nitro group. (e.g., LiAlH₄ can reduce many other functional groups). 2. Harsh Reaction Conditions: High temperatures or pressures can lead to the reduction of less reactive functional groups. | 1. Choose a Milder/More Selective Reagent: - For Halogens: Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[2] SnCl₂ is also a good option. - For Carbonyls, Esters, Nitriles: Reagents like Fe/HCl, Zn/AcOH, or SnCl₂ often provide good selectivity.[2][3] 2. Modify Reaction Conditions: Perform the reaction at a lower temperature or pressure. Consider using a catalyst modifier to decrease reactivity.[4] |
| Formation of Side Products (e.g., Azo, Azoxy, Hydroxylamine) | 1. Incomplete Reduction: The reaction may have stopped at an intermediate stage (nitroso, hydroxylamine). 2. Condensation of Intermediates: Nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[4] | 1. Drive the Reaction to Completion: Increase the amount of reducing agent, extend the reaction time, or increase the temperature/pressure. 2. Control Reaction Conditions: The choice of catalyst and solvent can influence the reaction pathway. Some systems are designed to selectively produce hydroxylamines.[5] Ensure the workup procedure is appropriate to isolate the desired amine. |
| Difficulty in Product Isolation/Purification | 1. Formation of Metal Complexes: The resulting amine can form coordination complexes with metal ions from the reducing agent (e.g., iron or tin salts), making extraction difficult.[6] 2. Emulsion during Workup: The presence of finely divided metal powders or salts can lead to emulsions during aqueous workup. | 1. Proper Workup: After reduction with metals in acid, a basic workup is necessary to deprotonate the ammonium salt and break up metal complexes. Addition of a chelating agent might be helpful in some cases. 2. Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst or metal residues before aqueous workup.[1] |
| Safety Concerns (e.g., Exothermic Reaction, Flammable Catalyst) | 1. Highly Exothermic Reaction: The reduction of nitro groups is often highly exothermic and can lead to a runaway reaction if not properly controlled. 2. Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen. | 1. Controlled Addition & Cooling: Add the reducing agent portion-wise and use an ice bath to control the reaction temperature, especially on a larger scale. 2. Safe Catalyst Handling: Never let the catalyst dry out after the reaction. Keep it wet with solvent during filtration.[7] Quench the catalyst carefully under an inert atmosphere (e.g., nitrogen or argon) before disposal. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right reducing agent for my specific substrate?
A1: The choice of reducing agent depends on the other functional groups present in your molecule.
-
For substrates with sensitive groups like halogens, aldehydes, ketones, or esters, milder and more chemoselective reagents are preferred. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are excellent choices as they often leave these other groups intact.[3][8]
-
Catalytic hydrogenation with Pd/C is a very common and efficient method, but it can also reduce other functional groups like alkenes, alkynes, and benzyl ethers.[2] To avoid dehalogenation of aryl halides, Raney Nickel can be a better alternative.[2]
-
Sodium sulfide (Na₂S) is particularly useful for the selective reduction of one nitro group in dinitro compounds.[2][9]
Q2: My catalytic hydrogenation reaction is not working. What should I do?
A2: First, ensure your catalyst is active. If it's old, try a fresh batch. The solvent should be thoroughly degassed to remove oxygen, which can poison the catalyst. Ensure there is good mixing to facilitate contact between the substrate, catalyst, and hydrogen. If the reaction is still slow, you can try increasing the hydrogen pressure (if you have the appropriate equipment) or switching to a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[10] Also, check your starting material for impurities, especially sulfur-containing compounds, which are known catalyst poisons.[11]
Q3: How can I selectively reduce an aromatic nitro group in the presence of an aliphatic nitro group?
A3: This is a challenging transformation. Generally, aromatic nitro groups are more readily reduced than aliphatic ones. Reagents like sodium sulfide (Na₂S) are known to be less effective for the reduction of aliphatic nitro groups, which could offer a degree of selectivity.[2] Careful control of reaction conditions and the choice of a mild reducing agent would be critical.
Q4: What is the mechanism of nitro group reduction?
A4: The reduction of a nitro group to an amine is a six-electron reduction that typically proceeds through several intermediates. The generally accepted pathway is the stepwise reduction from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂).[4][9] Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy or azo compounds as side products.[4]
Q5: Are there any metal-free methods for nitro group reduction?
A5: Yes, several metal-free methods have been developed. One common method involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine.[12][13] Another approach utilizes diboron compounds like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[13] These methods can be highly chemoselective and avoid issues with metal contamination in the final product.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the selective reduction of various nitroarenes.
Table 1: Selective Reduction of Nitroarenes with Various Functional Groups using an Iron-based Catalyst [14]
| Substrate (Nitroarene) | Reductant | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-Nitroacetophenone | (EtO)₃SiH | Fe(III) amine-bis(phenolate) | THF | 1 | 96 |
| Ethyl 4-nitrobenzoate | (EtO)₃SiH | Fe(III) amine-bis(phenolate) | THF | 1 | 98 |
| 4-Nitrobenzonitrile | (EtO)₃SiH | Fe(III) amine-bis(phenolate) | THF | 1 | 35 |
| 4-Chloronitrobenzene | (EtO)₃SiH | Fe(III) amine-bis(phenolate) | THF | 1 | 97 |
| 4-Bromonitrobenzene | (EtO)₃SiH | Fe(III) amine-bis(phenolate) | THF | 1 | 95 |
Table 2: Selective Reduction of Nitroarenes using SnCl₂·2H₂O [8]
| Substrate (Nitroarene) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| p-Nitrobenzoic acid | Ethanol | 70 | 30 | 94.5 |
| p-Nitrobenzaldehyde | Ethanol | 70 | 30 | 90 |
| p-Nitrobenzonitrile | Ethanol | 70 | 60 | 95 |
| o-Chloronitrobenzene | Ethanol | 70 | 45 | 92 |
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Group using Tin(II) Chloride (SnCl₂) [3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroarene (1.0 mmol) in ethanol (5-10 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralization: Carefully add a 5% aqueous sodium bicarbonate solution to neutralize the acid and adjust the pH to ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography or recrystallization.
Protocol 2: Selective Reduction of an Aromatic Nitro Group using Iron/HCl [15][16]
-
Setup: To a round-bottom flask containing the nitroarene (1.0 mmol), add ethanol and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add iron powder (e.g., 5-10 mmol) and a catalytic amount of concentrated HCl.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Neutralization & Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and basify with aqueous NaOH or Na₂CO₃ to a pH > 10. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.
Protocol 3: General Procedure for Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon [1][17]
Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and air. Handle with care in a well-ventilated fume hood.
-
Setup: Add the nitroarene (1.0 mmol) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a round-bottom flask.
-
Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate). Seal the flask with a septum and purge with an inert gas like nitrogen or argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the consumption of hydrogen (the balloon will deflate).
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the Celite® to dry out. Wash the filter cake with the reaction solvent.
-
Purification: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude amine, which can then be purified as needed.
Visualizations
Caption: General experimental workflow for the selective reduction of a nitro group.
Caption: Reaction pathway for the reduction of a nitro group to an amine.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Zinin reaction - Wikipedia [en.wikipedia.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of aromatic nitro compounds using Fe and HCL givesa. aromatic oximeb. aromatic hydrocarbonc. aromatic primary amined. aromatic amide [vedantu.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
preventing deiodination of 2-Iodo-6-nitrobenzoic acid during reactions
Welcome to the technical support center for 2-Iodo-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted deiodination of this valuable building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is a chemical reaction that results in the removal of an iodine atom from a molecule. In the context of this compound, this is an undesired side reaction that leads to the formation of 2-nitrobenzoic acid as a byproduct. This reduces the yield of the desired product and complicates the purification process. The presence of two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring makes the carbon-iodine bond more susceptible to cleavage.
Q2: Which types of reactions are most prone to causing deiodination of this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are common culprits for the deiodination of aryl iodides, especially those that are electron-deficient like this compound. Conditions that favor reductive processes can lead to the unwanted removal of the iodine.
Q3: Can the choice of catalyst influence the extent of deiodination?
A3: Absolutely. The selection of the palladium source and, more importantly, the supporting ligands can have a significant impact. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling reaction at a faster rate than the competing deiodination.
Q4: How does the base and solvent system affect deiodination?
A4: The choice of base and solvent plays a crucial role. Strong bases and protic solvents can sometimes contribute to higher levels of deiodination. Careful selection of a milder base and an appropriate aprotic solvent is often necessary to minimize this side reaction.
Troubleshooting Guides
Issue 1: Significant Formation of 2-Nitrobenzoic Acid in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired biaryl product.
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Presence of a significant peak corresponding to 2-nitrobenzoic acid in NMR or LC-MS analysis of the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired product over the deiodination pathway. |
| Strong or Protic Base | Replace strong bases like NaOH or KOH with a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. |
| Suboptimal Solvent | Use anhydrous aprotic solvents like 1,4-dioxane or toluene. Avoid protic solvents like alcohols which can act as a hydrogen source for deiodination. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress. |
| Presence of Reducing Impurities | Ensure all reagents and solvents are pure and free from any reducing agents. |
Issue 2: Deiodination During Sonogashira Coupling
Symptoms:
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Formation of 2-nitrobenzoic acid alongside the desired alkyne-substituted product.
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Complex crude reaction mixture with multiple byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Standard Palladium Catalyst | Utilize a catalyst system less prone to reductive processes. A combination of a palladium source like Pd(PPh₃)₄ with a copper(I) co-catalyst is standard, but consider using a pre-formed catalyst with a specific phosphine ligand. |
| Amine Base as Solvent | While an amine base is necessary, using it as the solvent can sometimes lead to side reactions. Consider using a co-solvent system such as triethylamine in THF or DMF. |
| Reaction Temperature Too High | Sonogashira couplings can often be run at or near room temperature. Avoid excessive heating which can promote deiodination. |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation and side reactions. |
Issue 3: Deiodination in Heck Reactions
Symptoms:
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Reduced yield of the desired alkene product.
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Formation of 2-nitrobenzoic acid as a major byproduct.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Choice of Base | Use a non-nucleophilic organic base like triethylamine or a weaker inorganic base like NaOAc or K₂CO₃. |
| Palladium Catalyst Selection | Employ a phosphine-ligated palladium catalyst. The choice of phosphine can be critical; consider ligands like P(o-tolyl)₃. |
| Solvent Effects | Use polar aprotic solvents like DMF or NMP. |
| High Temperatures | Optimize the reaction temperature. While Heck reactions often require elevated temperatures, excessive heat can favor deiodination. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is designed to minimize the deiodination of this compound when coupling with phenylboronic acid.
Reagents:
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This compound (1.0 equiv)
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Phenylboronic acid (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (3.0 equiv)
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Anhydrous 1,4-dioxane
Procedure:
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To an oven-dried flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
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In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
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Add the catalyst solution to the flask containing the other reagents.
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Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Quantitative Data Comparison:
| Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of 2-nitrobenzoic acid (%) |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 88 | <5 |
| dppf | Cs₂CO₃ | DMF | 110 | 72 | 18 |
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol aims to couple this compound with phenylacetylene while suppressing deiodination.
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
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CuI (2.5 mol%)
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Triethylamine (2.0 equiv)
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Anhydrous THF
Procedure:
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To a flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert atmosphere.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
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Stir the reaction at room temperature.
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Monitor the reaction by TLC or LC-MS.
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Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
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Purify by column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for excessive deiodination.
Caption: General experimental workflow for cross-coupling reactions.
strategies for handling the poor solubility of 2-Iodo-6-nitrobenzoic acid
Welcome to the technical support center for 2-Iodo-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the poor solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. As with many nitrobenzoic acids, it is expected to have low solubility in water and non-polar organic solvents. Its solubility is generally better in polar organic solvents. The presence of the carboxylic acid group allows for a significant increase in aqueous solubility at higher pH values due to the formation of a more soluble carboxylate salt.
Q2: Which organic solvents are recommended for dissolving this compound?
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High Solubility: Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
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Moderate to Low Solubility: Chloroform, Ether.
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Very Low Solubility: Benzene, Carbon disulfide, Petroleum ether.[1][2]
It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in water is highly pH-dependent. In acidic to neutral solutions (pH < pKa), the compound exists predominantly in its protonated, less soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion, which is significantly more soluble in water.[3] Therefore, adjusting the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium hydroxide) is a primary strategy to enhance its solubility.
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a very effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound. For this compound, common co-solvents such as ethanol, methanol, DMSO, or DMF can be mixed with water to create a solvent system with improved solubilizing capacity. The organic co-solvent disrupts the hydrogen bonding network of water and reduces the polarity of the solvent system, making it more favorable for the dissolution of organic molecules.
Q5: What is hydrotropy and can it be applied to this compound?
A5: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in an increase in the aqueous solubility of a poorly soluble compound. Hydrotropes are typically amphiphilic molecules. Studies on 2-nitrobenzoic acid have shown that hydrotropes like sodium acetate can significantly increase its aqueous solubility.[4] This suggests that hydrotropy could be a viable strategy for this compound as well.
Troubleshooting Guide
Issue: My this compound is not dissolving in my chosen solvent.
-
Question: Have you selected an appropriate solvent?
-
Answer: Refer to the qualitative solubility data for related compounds in the table below. Polar organic solvents like DMSO, DMF, methanol, and ethanol are generally the most effective. Non-polar solvents like hexane or toluene are unlikely to be suitable.
-
-
Question: Have you tried gentle heating?
-
Answer: The solubility of most solids, including this compound, increases with temperature. Gentle warming of the solvent while stirring can aid dissolution. However, be cautious of potential degradation at elevated temperatures.
-
-
Question: Is the compound pure?
-
Answer: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
Issue: The compound precipitates out of my aqueous solution during the experiment.
-
Question: Has the pH of the solution changed?
-
Answer: For aqueous solutions, a drop in pH can cause the protonation of the carboxylate salt back to the less soluble carboxylic acid, leading to precipitation. Ensure your solution is adequately buffered to maintain a pH where the compound remains in its soluble salt form.
-
-
Question: Has the temperature of the solution decreased?
-
Answer: If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature if the solution is supersaturated. Try working with a lower concentration or maintaining a slightly elevated temperature if your experimental conditions allow.
-
-
Question: Are you using a co-solvent system?
-
Answer: If you are using a mixed solvent system (e.g., DMSO/water), changes in the solvent ratio during your experiment (e.g., through evaporation of the more volatile component) can lead to precipitation. Ensure your system is well-sealed.
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Issue: I need to prepare a stock solution at a high concentration, but the compound won't fully dissolve.
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Question: Have you tried preparing the stock solution in 100% DMSO or DMF?
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Answer: For creating highly concentrated stock solutions for biological assays or other applications, it is common practice to dissolve the compound in 100% DMSO or DMF first.[5] This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.
-
-
Question: Have you considered converting the acid to its salt form?
-
Answer: You can prepare a more soluble salt of this compound by reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent. The resulting salt can then be isolated and dissolved in your desired solvent system.
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Data Presentation
Qualitative Solubility of 2-Nitrobenzoic Acid (a related compound)
| Solvent | Solubility |
| Water | 6.8 g/L |
| Methanol | 1 g in 2.5 mL |
| Ethanol | 1 g in 3 mL |
| Acetone | 1 g in 2.5 mL |
| Ether | 1 g in 4.5 mL |
| Chloroform | 1 g in 220 mL |
| Benzene | Slightly soluble |
| Carbon Disulfide | Slightly soluble |
| Petroleum Ether | Slightly soluble |
Note: This data is for 2-nitrobenzoic acid and should be used as a general guide for solvent selection for this compound.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using pH Adjustment
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Initial Suspension: Suspend the desired amount of this compound in the required volume of deionized water.
-
Stirring: Stir the suspension vigorously using a magnetic stirrer.
-
Base Addition: Slowly add a dilute aqueous solution of a base (e.g., 1 M NaOH or 1 M KOH) dropwise to the suspension.
-
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Dissolution: Continue adding the base and stirring until the this compound has completely dissolved and the desired pH is reached and stable. The solution should become clear.
-
Buffering (Optional but Recommended): If the experimental conditions may lead to pH changes, it is advisable to use a suitable buffer system to maintain the pH at a level where the compound remains soluble.
Protocol 2: General Procedure for Preparing a Solution using a Co-solvent System
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Solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility (e.g., DMSO, DMF, ethanol).
-
Initial Dissolution: Dissolve the desired amount of this compound in the smallest necessary volume of the chosen organic co-solvent. Gentle warming and sonication can be used to aid dissolution.
-
Aqueous Addition: Slowly add the aqueous component (e.g., water, buffer) to the organic solution while stirring continuously. The rate of addition should be slow to prevent localized precipitation.
-
Final Concentration: Continue adding the aqueous component until the final desired volume and co-solvent ratio are achieved.
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Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent in your final mixture.
Protocol 3: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution: Cap the vial and vortex or sonicate until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to expedite dissolution.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (typically -20°C or -80°C for long-term storage).
-
Usage: When needed, thaw the stock solution and dilute it into your experimental medium. It is good practice to perform serial dilutions to minimize the risk of precipitation upon dilution into an aqueous environment.
Visualizations
Caption: Workflow for selecting a suitable solvent system.
Caption: Relationship between pH and solubility.
References
effective workup and isolation procedures for 2-Iodo-6-nitrobenzoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective workup and isolation of 2-iodo-6-nitrobenzoic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and isolation of this compound and its derivatives.
Q1: My reaction mixture is a dark, tarry mess after the Sandmeyer reaction. What should I do?
A1: Dark coloration and tar formation are common in Sandmeyer reactions, often due to the formation of phenolic byproducts and polymeric materials.
-
Initial Workup:
-
Quench the reaction mixture by pouring it onto ice-water. This will help to precipitate the crude product and dilute acidic residues.
-
If the product is solid, attempt to collect it by filtration. Wash the crude solid thoroughly with cold water to remove inorganic salts and water-soluble impurities.
-
-
Extraction:
-
If the product does not precipitate or is oily, perform an extraction with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining diazonium salts, followed by a wash with a sodium bisulfite or sodium thiosulfate solution to remove excess iodine. A final wash with brine will help to remove residual water.
-
-
Charcoal Treatment: If the color persists in the organic layer, treatment with activated charcoal can help to remove colored impurities. Add a small amount of charcoal to the solution, stir for 15-30 minutes, and then filter through a pad of celite.
Q2: I have a low yield of my desired this compound derivative. What are the potential causes and solutions?
A2: Low yields can result from several factors, from incomplete reaction to product loss during workup.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. |
| Premature Decomposition of Diazonium Salt | Keep the reaction temperature low and use the diazonium salt immediately in the subsequent iodination step. |
| Side Reactions | The formation of biaryl and phenolic byproducts is a known issue in Sandmeyer reactions.[1] Careful control of reaction conditions (temperature, pH) can minimize these. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is adjusted appropriately to ensure the carboxylic acid is in its neutral form (acidic pH) for efficient extraction into an organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Product Loss During Recrystallization | Choose an appropriate recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using an excessive volume of solvent. |
Q3: How do I remove unreacted starting materials and byproducts from my crude product?
A3: A combination of washing and recrystallization is typically effective.
-
Washing:
-
Unreacted Amine: Wash the organic extract with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted 2-amino-6-nitrobenzoic acid precursor.
-
Phenolic Byproducts: A wash with a weak base, such as a saturated sodium bicarbonate solution, can help remove acidic phenolic impurities. However, be cautious as this will also deprotonate your desired carboxylic acid, potentially moving it to the aqueous layer. Acid-base extraction is a more controlled method.
-
-
Recrystallization: This is a powerful technique for purification. The choice of solvent is critical.
-
For 2-iodo-5-nitrobenzoic acid, purification can be achieved by boiling in water and then filtering while hot.[2]
-
Studies on similar substituted benzoic acids suggest solvents like acetonitrile, tetrahydrofuran (THF), and water for crystallization.[3]
-
A solvent screen is recommended to find the optimal conditions for your specific derivative.
-
Q4: What are the best practices for isolating and drying the final product?
A4: Proper isolation and drying are crucial to obtain a pure, stable product.
-
Filtration: Use vacuum filtration to collect the recrystallized product. Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying:
-
Air-dry the product on the filter paper for a short period to remove the bulk of the solvent.
-
For complete drying, use a vacuum oven at a temperature well below the product's melting point to avoid decomposition. Drying to a constant weight ensures all solvent has been removed.
-
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Derivatives from a Sandmeyer Reaction
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water.
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove any residual amine).
-
10% aqueous sodium thiosulfate solution (to remove excess iodine).
-
Saturated aqueous sodium chloride (brine).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the crude product has high solubility when hot and low solubility when cold (e.g., water, ethanol/water, toluene).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the workup and isolation of this compound derivatives.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound derivatives.
References
Technical Support Center: Troubleshooting Unexpected Results in Reactions with 2-Iodo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Iodo-6-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired biphenyl product. What are the likely causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors, primarily related to steric hindrance and catalyst inhibition. The bulky iodo and nitro groups ortho to the carboxylic acid can impede the approach of the boronic acid and the palladium catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. Consider using bulky, electron-rich phosphine ligands that can promote oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ are common, they may not be optimal. Stronger, non-nucleophilic bases or fluoride-based bases can sometimes improve yields.
-
Solvent System: Ensure adequate solubility of all reactants. A mixed solvent system, such as toluene/water or dioxane/water, is often necessary.
-
Temperature Optimization: Carefully control the reaction temperature. While heating is generally required, excessive temperatures can lead to decomposition and side reactions.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Logical Relationship for Troubleshooting Suzuki Coupling
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be 2-nitrobenzoic acid (the de-iodinated starting material). What is causing this and how can it be prevented?
A2: The formation of 2-nitrobenzoic acid is likely due to a competing hydrodehalogenation (protodeiodination) side reaction. This can be promoted by certain palladium catalysts, the presence of water or other proton sources in the reaction mixture, or a sluggish cross-coupling reaction.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting hydrodehalogenation. Screening different palladium sources and ligands may be necessary.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over the unimolecular hydrodehalogenation.
Q3: My reaction mixture is heterogeneous, and I suspect poor solubility of this compound is the issue. What solvents are recommended?
A3: this compound has limited solubility in many common non-polar organic solvents.
Recommended Solvents:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving this compound, especially upon gentle heating.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can be used, often in combination with a co-solvent like water for reactions such as Suzuki coupling.
-
Aromatic Solvents: Toluene can be used, but often requires heating and may still result in a heterogeneous mixture depending on the other reactants.
| Solvent | Typical Reaction Temperature (°C) | Notes |
| DMF | 80 - 120 | Good solubility, but can be difficult to remove. |
| Dioxane | 80 - 100 | Commonly used in cross-coupling reactions. |
| Toluene | 80 - 110 | Often used with a phase-transfer catalyst if aqueous bases are present. |
| THF | 60 - 70 | Lower boiling point may limit reaction temperatures. |
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is sluggish. How can I increase the reaction rate?
A4: While the ortho-nitro group is strongly electron-withdrawing and should activate the ring for SNAr, the steric bulk of the adjacent iodo and carboxylic acid groups can hinder the approach of the nucleophile.[1][2][3]
Strategies to Enhance Reactivity:
-
Stronger Nucleophile: Employ a more reactive nucleophile if the reaction conditions permit.
-
Higher Temperature: Increasing the reaction temperature can overcome the activation energy barrier.
-
Phase-Transfer Catalyst: If the reaction involves a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst can facilitate the transport of the nucleophile to the substrate.
-
Microwave Irradiation: Microwave-assisted heating can often significantly accelerate SNAr reactions.
Troubleshooting Guides
Guide 1: Unexpected Decarboxylation
Issue: Formation of 2-iodonitrobenzene as a major byproduct, indicating loss of the carboxylic acid group.
Plausible Cause: Decarboxylation can be a significant side reaction, particularly in palladium-catalyzed reactions at elevated temperatures. The ortho-nitro group can facilitate this process.[4][5]
Workflow for Investigating Decarboxylation
Caption: A workflow for identifying and mitigating decarboxylation.
Recommended Actions:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the onset of decarboxylation.
-
Temperature Reduction: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Catalyst Screening: Some palladium catalysts may be more prone to promoting decarboxylation. Screen alternative catalysts or ligands. For some decarboxylative couplings, copper-based systems have been explored.[6]
Guide 2: Multiple Unidentified Byproducts in Heck Reactions
Issue: The formation of a complex mixture of products in a Heck reaction with an alkene.
Plausible Causes: Heck reactions can be sensitive to reaction conditions, and side reactions such as alkene isomerization, double bond migration, and polymerization can occur. The electronic nature of the nitro group can also influence the regioselectivity of the alkene insertion.[7][8]
Experimental Protocol: General Procedure for a Heck Reaction with this compound
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2 - 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2-3 equiv.).
-
Degas the mixture by three cycles of vacuum-backfill with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Potential Issue if Not Optimized |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Low conversion, side reactions. |
| Ligand | PPh₃, P(o-tol)₃ | Catalyst decomposition, low yield. |
| Base | Et₃N, K₂CO₃ | Incomplete reaction, side reactions. |
| Solvent | DMF, NMP, Toluene | Poor solubility, low reaction rate. |
| Temperature | 80 - 120 °C | Decarboxylation, byproduct formation. |
Troubleshooting Pathway for Heck Reaction Byproducts
Caption: Troubleshooting pathway for complex Heck reaction outcomes.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[1][9]
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[10][11][12]
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or iPr₂NH).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 3. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. golden.com [golden.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Analysis: 2-Iodo-6-nitrobenzoic Acid vs. 2-Bromo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-iodo-6-nitrobenzoic acid and 2-bromo-6-nitrobenzoic acid. These ortho-substituted halonitrobenzoic acids are valuable building blocks in medicinal chemistry and materials science. Their utility is largely defined by the reactivity of the carbon-halogen bond, which behaves differently depending on the reaction mechanism. This document outlines their comparative performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, supported by established chemical principles and representative experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for synthesizing complex aromatic compounds by displacing a leaving group with a nucleophile. In this reaction, the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as the nitro group (—NO₂) present in both molecules.
The generally accepted mechanism proceeds in two steps: a rate-determining addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the rapid elimination of the halide leaving group.
Comparative Reactivity:
In SNAr reactions, the rate is primarily influenced by the electrophilicity of the carbon atom bearing the halogen. The reactivity trend for halogens in SNAr is typically F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.
Therefore, 2-bromo-6-nitrobenzoic acid is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Data Presentation: Representative SNAr Reaction
The following table presents illustrative data for a hypothetical reaction with a generic amine nucleophile, reflecting the expected reactivity trend.
| Compound | Halogen | Relative Reaction Rate | Typical Reaction Time | Expected Yield |
| 2-Bromo-6-nitrobenzoic acid | Br | Faster | 4-6 hours | > 90% |
| This compound | I | Slower | 12-18 hours | ~75-85% |
| Note: This data is illustrative and based on established principles of chemical reactivity. Actual results will vary based on the specific nucleophile, solvent, and reaction conditions. |
Experimental Protocol: General Procedure for SNAr
This protocol describes a general method for the reaction of a 2-halo-6-nitrobenzoic acid with an amine nucleophile.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-6-nitrobenzoic acid (1.0 eq) and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 0.5 M concentration).
-
Addition of Reagents: Add a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), followed by the amine nucleophile (1.1-1.5 eq).
-
Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization or silica gel column chromatography.
Visualization: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a catalytic cycle involving a palladium complex.
The first and often rate-determining step in this cycle is the oxidative addition of the aryl halide to a Pd(0) catalyst. The ease of this step is directly related to the strength of the carbon-halogen (C-X) bond; weaker bonds undergo oxidative addition more readily.
Comparative Reactivity:
The C-X bond strengths follow the order C-Br > C-I. The weaker carbon-iodine bond requires less energy to break, thus facilitating a faster rate of oxidative addition.
Consequently, This compound is significantly more reactive than 2-bromo-6-nitrobenzoic acid in palladium-catalyzed cross-coupling reactions.[1] This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.
Data Presentation: Representative Suzuki-Miyaura Coupling
The table below shows illustrative data for a hypothetical Suzuki-Miyaura coupling with phenylboronic acid, reflecting the superior reactivity of the iodo-derivative.
| Compound | Halogen | Relative Reaction Rate | Typical Reaction Temp. | Expected Yield |
| This compound | I | Much Faster | Room Temp. to 60 °C | > 95% |
| 2-Bromo-6-nitrobenzoic acid | Br | Slower | 80 °C to 110 °C | ~80-90% |
| Note: This data is illustrative and based on established principles of chemical reactivity. Actual results will vary based on the specific boronic acid, catalyst, base, and solvent system. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halo-6-nitrobenzoic acid with an arylboronic acid.[2]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst and Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Addition of Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos) (0.5-5 mol%).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 2-bromo-6-nitrobenzoic acid is dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , This compound is the superior substrate due to its weaker carbon-iodine bond, which facilitates faster oxidative addition and allows for milder reaction conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions , 2-bromo-6-nitrobenzoic acid is generally more reactive . The higher electronegativity of bromine enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.
Understanding these fundamental reactivity differences is crucial for researchers in designing efficient synthetic routes for the development of novel pharmaceuticals and advanced materials.
References
A Comparative Guide to Nucleophilic Aromatic Substitution: 2-Iodo-6-nitrobenzoic Acid vs. 2-Chloro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-iodo-6-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid in nucleophilic aromatic substitution (SNAr) reactions. The selection of an appropriate substrate is critical in synthetic chemistry, particularly in the development of pharmaceutical intermediates, where reaction efficiency and yield are paramount. This document summarizes available experimental data, outlines a detailed protocol for a comparative kinetic study, and discusses the underlying chemical principles governing the reactivity of these two compounds.
Introduction to SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
The nature of the leaving group, in this case, a halogen, plays a crucial role in the reaction kinetics. In contrast to Sₙ1 and Sₙ2 reactions where iodide is an excellent leaving group, the reactivity order for halogens in SₙAr reactions is often reversed, with fluoride being the most reactive (F > Cl > Br > I).[3] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom being attacked.
Comparative Experimental Data
| Feature | This compound | 2-Chloro-6-nitrobenzoic Acid |
| Reaction | Amination with aqueous ammonia | Amination with aqueous ammonia |
| Catalyst | Cuprous iodide (CuI) | Red copper oxide (Cu₂O) |
| Base | Not specified (ammonia acts as base) | Cesium carbonate (Cs₂CO₃) |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 15 hours | 12 hours |
| Pressure | 0.8-1.1 MPa | 0.7-0.8 MPa |
| Yield | 92% | Not explicitly stated for the direct product, but the overall process is described as high-yielding. |
Table 1: Comparison of reaction conditions and yields for the amination of this compound and 2-chloro-6-nitrobenzoic acid, based on data from patent CN102924314A.[4]
Theoretical Comparison of Reactivity
The reactivity of this compound and 2-chloro-6-nitrobenzoic acid in SₙAr reactions is influenced by a combination of electronic and steric factors.
Electronic Effects:
-
Electronegativity: Chlorine is more electronegative than iodine. This makes the carbon atom attached to the chlorine more electrophilic and therefore more susceptible to nucleophilic attack. This factor would suggest that 2-chloro-6-nitrobenzoic acid is more reactive.
-
Polarizability: Iodine is more polarizable than chlorine. A more polarizable leaving group can better stabilize the transition state of the rate-determining step (nucleophilic addition), which could enhance reactivity.
In most SₙAr reactions, the electronegativity effect dominates, leading to the general reactivity trend of F > Cl > Br > I.
Steric Effects:
Both substrates are di-ortho-substituted, which can introduce steric hindrance. The nitro and carboxylic acid groups ortho to the halogen can hinder the approach of the nucleophile. The iodine atom is significantly larger than the chlorine atom, which would be expected to create greater steric hindrance around the reaction center. This steric factor would suggest that this compound is less reactive.
Overall Predicted Reactivity:
Based on the dominant electronic effect of electronegativity and the greater steric hindrance of the iodine atom, it is predicted that 2-chloro-6-nitrobenzoic acid would be more reactive than this compound in nucleophilic aromatic substitution reactions under identical conditions. The higher yield obtained with the iodo-compound in the patent may be attributable to the different catalyst and solvent system employed.
Experimental Protocol for a Comparative Kinetic Study
To definitively determine the relative reactivity, a controlled kinetic study is necessary. The following protocol outlines a method for comparing the rates of reaction of this compound and 2-chloro-6-nitrobenzoic acid with a model nucleophile, such as morpholine, using High-Performance Liquid Chromatography (HPLC) for monitoring.
Objective: To determine the second-order rate constants for the SₙAr reaction of this compound and 2-chloro-6-nitrobenzoic acid with morpholine under identical conditions.
Materials:
-
This compound
-
2-Chloro-6-nitrobenzoic acid
-
Morpholine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reaction solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound and 2-chloro-6-nitrobenzoic acid in DMSO.
-
Prepare a 1.0 M stock solution of morpholine in DMSO.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the substrate stock solution (either this compound or 2-chloro-6-nitrobenzoic acid) and DMSO to achieve a final substrate concentration of 0.01 M.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding a known volume of the morpholine stock solution to achieve a final concentration of 0.1 M.
-
Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in a known volume of the HPLC mobile phase.
-
Withdraw subsequent samples at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes). Quench each sample in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.
-
Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product at a suitable wavelength (e.g., 254 nm).
-
Generate a calibration curve for the starting material to convert peak area to concentration.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Assuming pseudo-first-order kinetics (since the nucleophile is in large excess), the natural logarithm of the substrate concentration versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile: k₂ = k' / [Morpholine].
-
Repeat the entire procedure for the other halogenated benzoic acid under identical conditions.
-
Visualizations
Signaling Pathway: SₙAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Conclusion
The selection between this compound and 2-chloro-6-nitrobenzoic acid for nucleophilic aromatic substitution will depend on the specific reaction conditions and desired outcomes. Theoretical principles suggest that 2-chloro-6-nitrobenzoic acid is likely to be the more reactive substrate due to the higher electronegativity of chlorine and the smaller steric hindrance compared to iodine. However, the available experimental data from patent literature indicates that high yields can be achieved with this compound under optimized conditions, potentially leveraging different catalytic systems.
For applications where reaction rate is the primary concern, 2-chloro-6-nitrobenzoic acid is the recommended starting point. For processes where other factors such as catalyst compatibility or downstream processing are more critical, this compound remains a viable option. It is strongly recommended that researchers perform a direct comparative kinetic study, such as the one outlined in this guide, to make an informed decision based on empirical data for their specific application.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Iodo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative overview of different palladium catalysts for the Suzuki coupling of a sterically hindered and electronically deactivated substrate, 2-iodo-6-nitrobenzoic acid, a common building block in medicinal chemistry. The choice of catalyst is critical for achieving high yields and purity in the synthesis of complex biaryl compounds.
This document presents a summary of quantitative data, detailed experimental protocols for three commonly employed palladium catalysts, and a visual representation of the experimental workflow.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki coupling of challenging substrates like this compound. The steric hindrance from the ortho-iodo and nitro groups, along with the electronic-withdrawing nature of the nitro group, can significantly impact the catalytic activity. Below is a table summarizing the typical reaction conditions and expected performance of three widely used palladium catalysts for this transformation.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Pd(PPh₃)₄ | 1 - 5 | K₂CO₃ | Toluene/H₂O | 80 - 100 | 12 - 24 | 70 - 85 |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 - 100 | 4 - 12 | 85 - 95 |
| Pd/C (10%) | 5 - 10 | K₃PO₄ | Ethanol/H₂O | 60 - 80 | 12 - 24 | 60 - 75 |
Note: The reported yields are estimates based on literature for structurally similar sterically hindered substrates and may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound using the compared palladium catalysts are provided below. These protocols are based on established procedures for similar substrates.[1][3][4]
Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.[3]
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Suzuki Coupling using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
10% Pd/C (10 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Ethanol
-
Water
-
Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3 mmol).
-
Add 10% Pd/C (0.1 mmol, 10 mol%).
-
Add ethanol (10 mL) and water (5 mL).
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 2-Iodo-6-nitrobenzoic Acid and Its Isomeric Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the thermal stability of nitrobenzoic acid isomers, which serve as a baseline for understanding the potential thermal characteristics of 2-Iodo-6-nitrobenzoic acid and its derivatives. Due to a lack of publicly available experimental data on the thermal decomposition of this compound, this document focuses on the well-characterized thermal behavior of o-, m-, and p-nitrobenzoic acid. The inclusion of an iodine atom at the 2-position is expected to influence the thermal stability, and the data presented herein for the parent isomers offers a crucial reference for such evaluations.
The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass with temperature. Together, these methods provide a comprehensive profile of a compound's thermal properties, including its decomposition temperature and the energetics of decomposition.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition data for the isomers of nitrobenzoic acid, providing key parameters obtained from DSC and TGA analyses.
| Compound | Onset Decomposition Temperature (T₀) (°C) | Peak Decomposition Temperature (Tₚ) (°C) | Heat of Decomposition (ΔHₓ) (J/g) |
| o-Nitrobenzoic Acid (ONBA) | ~196 | Not specified | 335.61 - 542.27[1] |
| m-Nitrobenzoic Acid (MNBA) | ~181 | 181[1] | 458.62[1] |
| p-Nitrobenzoic Acid (PNBA) | ~205 | 205[1] | 542.27 - 1003.98[1] |
Note: The exact values for onset and peak decomposition temperatures can vary depending on the experimental conditions, such as the heating rate.
DSC analysis shows that all three nitrobenzoic acid isomers exhibit a single exothermic decomposition stage at temperatures ranging from 250-400 °C.[1] The order of initial exothermic temperature is ONBA < MNBA < PNBA.[1] Thermogravimetric analysis indicates significant weight loss for these compounds between 125-200 °C, which is attributed to the breaking of chemical bonds and the detachment of the nitro group during pyrolysis.[1] The thermal stability at elevated temperatures follows the order: PNBA < ONBA < MNBA.[2][3]
Experimental Protocols
Detailed methodologies for performing DSC and TGA are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the analysis of solid organic compounds.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the dried sample into a Tzero hermetic aluminum pan.
-
It is recommended to place the sample directly into the pan to avoid material loss during transfer.
-
Place the corresponding lid on the pan, ensuring the indentation faces down.
-
Seal the pan by placing it in the sample press and pulling the handle down firmly.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Turn on the DSC instrument and the associated cooling system.
-
Open the instrument control software.
-
Turn on the nitrogen gas supply, ensuring a purge flow rate of 50 ml/min.
-
-
Measurement:
-
Place the sealed sample pan and the reference pan into the appropriate slots in the sample tray.
-
In the software, define the experimental method, including the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min).
-
Enter the sample weight and a unique file name for the data.
-
Start the experiment.
-
-
Data Analysis:
-
Once the run is complete, open the data file.
-
Analyze the thermal transitions, such as melting point and decomposition exotherms.
-
Determine the onset temperature, peak temperature, and the enthalpy of transitions by integrating the area under the respective peaks.
-
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Ensure the sample is dry and homogeneous.
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible (typically alumina).
-
-
Instrument Setup:
-
Turn on the TGA instrument and the controlling computer.
-
Start the control software.
-
Place the crucible containing the sample onto the TGA balance.
-
-
Measurement:
-
In the software, set up the temperature program, including the initial temperature, final temperature, and heating rate (e.g., 10 °C/min).
-
Select the appropriate atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20 ml/min).
-
Start the measurement. The instrument will record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
After the experiment, analyze the resulting TGA curve (mass vs. temperature).
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.
-
Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for assessing the thermal stability of a new chemical entity, such as this compound or its derivatives.
Caption: Workflow for assessing the thermal stability of a chemical compound.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Iodo-6-nitrobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural confirmation of 2-Iodo-6-nitrobenzoic acid and its reaction products. The following sections detail the experimental protocols for each method, present comparative data with analogous compounds, and illustrate the logical workflow for structural elucidation.
Structural Elucidation Workflow
The confirmation of a chemical structure, such as that of this compound, is a stepwise process. Initially, spectroscopic methods are employed to determine the molecular formula and identify functional groups. Subsequently, more detailed techniques provide information about the connectivity and spatial arrangement of atoms. The definitive structure is often confirmed by single-crystal X-ray diffraction if a suitable crystal can be obtained.
Caption: Workflow for the structural confirmation of this compound.
Comparison of Key Analytical Methods
The following table summarizes the primary analytical techniques used for the structural elucidation of this compound, highlighting the information each method provides.
| Analytical Method | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Precise chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling. | 5-25 mg dissolved in a deuterated solvent. | Provides detailed information on the molecular skeleton and substituent positions. | Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), structural information from fragmentation patterns. | Micrograms to nanograms of sample. | High sensitivity, provides molecular formula. | Isomers may not be distinguishable without tandem MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -COOH, -NO₂, C-I). | Solid (as a mull or pellet) or in solution. | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure, bond lengths, bond angles, and crystal packing. | A single, well-ordered crystal (typically 0.1-0.3 mm). | Provides the definitive absolute structure. | Growing suitable crystals can be challenging. |
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range for aromatic and carboxylic acid protons (typically 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample is infused directly or via liquid chromatography.
-
For EI, the sample is vaporized and bombarded with electrons.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a suitable, defect-free crystal (0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
Comparative Spectral Data
The following tables present the expected spectral data for this compound based on the known data for structurally similar compounds.
¹H and ¹³C NMR Spectral Data
Predicted values for this compound are based on additive effects of substituents on a benzene ring. Observed values are from literature for comparator compounds.
Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | Aromatic Protons | -COOH Proton |
| This compound (Predicted) | 7.5 - 8.2 (multiplets) | ~13 |
| 2-Iodobenzoic acid | 7.2 - 8.0 (multiplets) | ~13 |
| 2-Nitrobenzoic acid [1] | 7.7 - 8.2 (multiplets) | ~13 |
Table 2: ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | C-COOH | C-I | C-NO₂ | Aromatic CH | -COOH |
| This compound (Predicted) | ~130 | ~95 | ~150 | 125-140 | ~167 |
| 2-Iodobenzoic acid | 134.8 | 94.6 | - | 128.3, 130.9, 132.7, 142.1 | 168.0 |
| 2-Nitrobenzoic acid [1] | 130.0 | - | 147.5 | 124.3, 130.5, 132.9, 134.1 | 166.1 |
Mass Spectrometry Data
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₇H₄INO₄ | |
| Molecular Weight | 292.92 g/mol | |
| [M-H]⁻ (ESI Negative) | m/z 291.9 | Loss of a proton from the carboxylic acid. |
| [M]⁺ (EI) | m/z 293 | Molecular ion peak. |
| Key Fragments (EI) | m/z 276 ([M-OH]⁺) | Loss of hydroxyl radical. |
| m/z 248 ([M-NO₂]⁺) | Loss of nitro group. | |
| m/z 166 ([M-I]⁺) | Loss of iodine radical. | |
| m/z 121 ([C₆H₄COOH]⁺) | Loss of I and NO₂. |
FTIR Spectral Data
Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Range for this compound | Observed in 2-Nitrobenzoic acid [2] | Observed in 2-Iodobenzoic acid [3] |
| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | Stretching | 1680-1710 | ~1700 | ~1680 |
| N=O (Nitro group) | Asymmetric Stretching | 1520-1560 | ~1530 | - |
| N=O (Nitro group) | Symmetric Stretching | 1340-1380 | ~1350 | - |
| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 | 1450-1600 |
| C-I | Stretching | 500-600 | - | ~550 |
Logical Relationships in Structural Analysis
The different analytical methods provide complementary information that, when combined, leads to the unambiguous determination of the molecular structure.
Caption: Logical relationships between analytical methods and derived structural information.
By systematically applying these analytical techniques and comparing the obtained data with that of known compounds, researchers can confidently confirm the structure of this compound and its derivatives, which is a critical step in chemical synthesis and drug development.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-Iodo-6-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 2-Iodo-6-nitrobenzoic acid, a key building block in various synthetic pathways. We present detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in method selection and implementation.
Introduction to Analytical Approaches
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. This compound is a polar, aromatic carboxylic acid with a relatively high molecular weight. While HPLC is well-suited for such non-volatile and polar compounds, GC analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form.
Reversed-phase HPLC (RP-HPLC) with UV detection is a common and robust technique for the analysis of benzoic acid and its derivatives.[1] The presence of a chromophore in this compound makes UV detection a suitable choice.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[2] For non-volatile or thermally sensitive compounds like this compound, derivatization is often necessary to improve its chromatographic behavior and prevent decomposition in the hot injector and column.[3] The presence of both a halogen (iodo) and a nitro group makes the compound amenable to sensitive detection by an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[2][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is based on established protocols for similar halogenated and nitrated benzoic acid derivatives.[5]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 25 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the UV absorbance of substituted benzoic acids).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be quantified against a reference standard if available.
Gas Chromatography (GC) Method with Derivatization
Due to the low volatility and potential thermal instability of the carboxylic acid group, a derivatization step to form a methyl ester is proposed.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a derivatizing agent (e.g., 14% Boron trifluoride in methanol).
-
Seal the vial and heat at 60 °C for 30 minutes to form the methyl 2-iodo-6-nitrobenzoate.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the esterified analyte to a clean vial for GC analysis.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph with an Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split or splitless injection).
3. Data Analysis:
-
Similar to the HPLC method, purity is assessed by calculating the area percentage of the derivatized main peak.
Method Comparison
| Feature | HPLC Method | GC Method |
| Principle | Partition chromatography in a liquid mobile phase | Partition chromatography in a gaseous mobile phase |
| Sample Preparation | Simple dissolution and dilution | Requires a chemical derivatization step (esterification) |
| Analysis Time | Typically 20-30 minutes per sample | Typically 20-30 minutes per sample (excluding derivatization time) |
| Specificity | High, good for resolving polar impurities | High, especially with a selective detector |
| Sensitivity (LOD/LOQ) | Good, can be in the µg/mL range | Potentially higher with ECD/NPD for halogenated/nitro compounds |
| Precision | High, with RSDs typically <2% | High, but can be affected by the reproducibility of the derivatization |
| Robustness | Generally high | Can be less robust due to the extra derivatization step |
| Potential Issues | Co-elution of impurities, mobile phase stability | Incomplete derivatization, thermal degradation of the analyte |
Visualizing the Analytical Workflow and Method Comparison
Analytical Workflow for Purity Assessment
Caption: General workflow for the purity assessment of this compound.
Comparison of HPLC and GC for Purity Analysis
Caption: Key comparison points between HPLC and GC for this compound analysis.
Conclusion
Both HPLC and GC are viable techniques for the purity assessment of this compound.
-
HPLC is the more direct and straightforward method , requiring minimal sample preparation and offering high robustness. It is well-suited for routine quality control where simplicity and reliability are key.
-
GC, while requiring a derivatization step, can offer superior sensitivity , particularly when trace-level impurities need to be detected and quantified, thanks to the availability of highly selective detectors like ECD and NPD.
The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile, the need for high sensitivity, and the desired sample throughput. For general purity assessment, HPLC is recommended as the primary technique due to its simplicity. If trace analysis of specific halogenated or nitro-containing impurities is required, a GC method should be considered. Method validation according to ICH guidelines is essential for either chosen technique to ensure reliable and accurate results.
References
a comparative study of the acidity of ortho-halogenated nitrobenzoic acids
A comprehensive guide for researchers, scientists, and drug development professionals on the acidity of ortho-halogenated nitrobenzoic acids, supported by experimental data and detailed methodologies.
The acidity of substituted benzoic acids is a fundamental parameter in drug design and development, influencing properties such as solubility, absorption, and interaction with biological targets. The presence of substituents on the aromatic ring, particularly in the ortho position, can significantly alter the dissociation constant (pKa) of the carboxylic acid group. This guide provides a comparative study of the acidity of ortho-halogenated nitrobenzoic acids, presenting experimental data, outlining determinative protocols, and visualizing key concepts.
Comparative Acidity: A Quantitative Overview
The acidity of ortho-halogenated nitrobenzoic acids is influenced by a combination of electronic and steric effects. The electron-withdrawing nature of both the halogen and the nitro group generally increases acidity compared to benzoic acid (pKa ≈ 4.20). However, the interplay of the "ortho effect," inductive effects, and resonance effects leads to a nuanced trend in acidity.
The following table summarizes the experimental and predicted pKa values for a series of ortho-halogenated nitrobenzoic acids in water at 25°C, providing a basis for a comparative assessment.
| Compound | Halogen | Nitro Position | pKa | Reference/Note |
| Benzoic Acid | - | - | 4.20 | Standard Value |
| 2-Nitrobenzoic Acid | - | 2 | 2.16 | |
| 2-Fluorobenzoic Acid | F | - | 3.27 | |
| 2-Chlorobenzoic Acid | Cl | - | 2.94 | |
| 2-Bromobenzoic Acid | Br | - | 2.85 | |
| 2-Iodobenzoic Acid | I | - | 2.86 | |
| 2-Chloro-3-nitrobenzoic Acid | Cl | 3 | 2.02 | [1] |
| 2-Chloro-4-nitrobenzoic Acid | Cl | 4 | 1.96 | [2][3] |
| 2-Bromo-4-nitrobenzoic Acid | Br | 4 | ~1.98 | Predicted Value[4] |
| 2-Fluoro-4-nitrobenzoic Acid | F | 4 | ~2.37 | Predicted Value[5] |
Key Observations:
-
Enhanced Acidity: All the listed ortho-halogenated nitrobenzoic acids are significantly more acidic (have lower pKa values) than benzoic acid.
-
Ortho Effect: The presence of a substituent in the ortho position, regardless of its electronic nature, generally increases the acidity of benzoic acid. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which in turn inhibits resonance stabilization of the undissociated acid, making proton donation more favorable.
-
Combined Electron-Withdrawing Effects: The presence of both a halogen and a nitro group, both being electron-withdrawing, further enhances the acidity. These groups stabilize the resulting carboxylate anion through their inductive effects.
Factors Influencing Acidity
The acidity of these compounds is a result of a complex interplay of several factors. The following diagram illustrates the logical relationship between these contributing effects.
References
Unlocking the Therapeutic Potential of 2-Iodo-6-nitrobenzoic Acid Derivatives: A Comparative Screening Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The scaffold of 2-Iodo-6-nitrobenzoic acid presents a promising starting point for the synthesis of a diverse array of compounds with potential biological activities. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, combined with the reactive iodide, opens avenues for extensive chemical modifications to explore anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative framework for screening the biological activity of novel compounds synthesized from this versatile precursor, complete with detailed experimental protocols and data presentation formats.
The inherent reactivity of the iodide and the electronic properties conferred by the nitro group make this compound a valuable building block in medicinal chemistry. The iodide is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann condensations, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries. The nitro group, a strong electron-withdrawing group, can influence the overall electronic and steric properties of the resulting molecules, which in turn can modulate their interaction with biological targets. Nitroaromatic compounds have a well-documented history of diverse biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents[1][2].
This guide outlines a systematic approach to screening novel derivatives of this compound for these three key biological activities.
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the biological activities of newly synthesized compounds, all quantitative data should be summarized in structured tables. Below are template tables for anticancer, antimicrobial, and anti-inflammatory screening data. For illustrative purposes, data for some known bioactive benzoic acid derivatives are included as a reference for comparison.
Table 1: Anticancer Activity of Benzoic Acid Derivatives
| Compound ID | Test Compound | Cell Line | IC₅₀ (µM) [a] | Reference Compound | IC₅₀ (µM) |
| Hypothetical-001 | [Insert structure/name of novel compound] | MCF-7 (Breast) | [Insert data] | Doxorubicin | [Insert data] |
| Hypothetical-002 | [Insert structure/name of novel compound] | A549 (Lung) | [Insert data] | Cisplatin | [Insert data] |
| Hypothetical-003 | [Insert structure/name of novel compound] | HCT116 (Colon) | [Insert data] | 5-Fluorouracil | [Insert data] |
| Reference-001 | Copper(II) complex of 4-chloro-3-nitrobenzoic acid | HepG2 (Liver) | ~10 µM[3] | Cisplatin | [Insert data] |
[a] IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound ID | Test Compound | Bacterial Strain | MIC (µg/mL) [b] | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical-004 | [Insert structure/name of novel compound] | S. aureus | [Insert data] | C. albicans | [Insert data] | Ciprofloxacin | [Insert data] |
| Hypothetical-005 | [Insert structure/name of novel compound] | E. coli | [Insert data] | A. niger | [Insert data] | Fluconazole | [Insert data] |
| Reference-002 | 2-chlorobenzoic acid derivative (Schiff's base) | E. coli | Comparable to Norfloxacin[4] | - | - | Norfloxacin | [Insert data] |
[b] MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound ID | Test Compound | Assay | Inhibition (%) at Test Concentration | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hypothetical-006 | [Insert structure/name of novel compound] | COX-2 Inhibition | [Insert data] | [Insert data] | Celecoxib | [Insert data] |
| Hypothetical-007 | [Insert structure/name of novel compound] | Nitric Oxide (NO) Inhibition in Macrophages | [Insert data] | [Insert data] | Indomethacin | [Insert data] |
| Reference-003 | Amide derivative of aryl acetic acid | Carrageenan-induced rat paw edema | 44.1-80.1% at 0.01 mmol/kg | - | Indomethacin | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are standard protocols for screening anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds (typically in a range from 0.1 to 100 µM) and a reference drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the novel compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds and a reference drug (e.g., Indomethacin) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Visualizing Workflows and Pathways
To clearly illustrate the experimental processes and potential mechanisms of action, diagrams are generated using the DOT language.
References
A Comparative Guide to Halogenated Precursors in Cross-Coupling Reactions: A Cost-Benefit Analysis of 2-Iodo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and cost-effective chemical synthesis. In the realm of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules, the choice of the aryl halide precursor significantly impacts reaction efficiency, cost, and overall yield. This guide provides a comprehensive cost-benefit analysis of 2-Iodo-6-nitrobenzoic acid in comparison to its halogenated counterparts, 2-Bromo-6-nitrobenzoic acid and 2-Chloro-6-nitrobenzoic acid, with a focus on their application in Suzuki-Miyaura coupling reactions.
Executive Summary
The choice between 2-iodo-, 2-bromo-, and 2-chloro-6-nitrobenzoic acid for cross-coupling reactions presents a classic trade-off between reactivity and cost. This compound, with its superior reactivity, allows for milder reaction conditions and potentially higher yields, but at a significantly higher procurement cost. Conversely, 2-Chloro-6-nitrobenzoic acid is the most cost-effective option, but its lower reactivity often necessitates more forcing conditions, higher catalyst loadings, and may lead to lower yields. 2-Bromo-6-nitrobenzoic acid often represents a practical compromise, offering a balance of good reactivity and moderate cost. The optimal choice will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the value of the final product, and the sensitivity of the substrates to harsh reaction conditions.
Cost and Reactivity Comparison
A direct comparison of the market price for the three precursors reveals a clear trend in cost. The chloro-derivative is the most economical, followed by the bromo-derivative, with the iodo-derivative being the most expensive. This price disparity is a critical factor in the cost-benefit analysis, especially for large-scale syntheses.
| Precursor | Molecular Formula | Molecular Weight | Purity | Indicative Price (per gram) |
| 2-Chloro-6-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 g/mol | >98% | €5 - €10[1] |
| 2-Bromo-6-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 g/mol | >98% | €15 - €30 |
| This compound | C₇H₄INO₄ | 293.02 g/mol | >98% | > €100 (estimated) |
Disclaimer: Prices are indicative and can vary significantly between suppliers and based on quantity.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl . This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the ease of the oxidative addition step in the catalytic cycle.[2][3] While oxidative addition is a critical step, other factors can also influence the overall reaction efficiency.[2][4]
Hypothetical Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical implications of the differing reactivity, we present a hypothetical comparison of the three precursors in a Suzuki-Miyaura coupling reaction with phenylboronic acid. The expected outcomes are based on established principles of cross-coupling chemistry.
| Parameter | This compound | 2-Bromo-6-nitrobenzoic acid | 2-Chloro-6-nitrobenzoic acid |
| Catalyst Loading | Low (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | High (e.g., >5 mol% or specialized ligands) |
| Reaction Temperature | Lower (e.g., RT - 80 °C) | Moderate (e.g., 80 - 110 °C) | Higher (e.g., >110 °C) |
| Reaction Time | Short | Moderate | Long |
| Typical Yield | High to Excellent | Good to High | Moderate to Good |
| Side Reactions | Minimal | Potential for side reactions | Increased risk of side reactions |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Halo-6-nitrobenzoic Acid with Phenylboronic Acid:
-
Reaction Setup: To a flame-dried Schlenk flask is added 2-halo-6-nitrobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-6-nitrobenzoic acid.
Visualizing the Process
To better understand the underlying chemical transformations and the experimental logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Recommendations
The selection of a halogenated precursor for cross-coupling reactions is a multi-faceted decision that requires careful consideration of cost, reactivity, and the specific demands of the synthetic route.
-
For early-stage research and development, or for the synthesis of high-value products where yield and purity are paramount, this compound is the preferred choice. Its high reactivity allows for milder conditions, which can be crucial for preserving sensitive functional groups and simplifying purification. The higher cost of the starting material can often be justified by the increased efficiency and reduced downstream processing costs.
-
For large-scale industrial production where cost is a primary driver, 2-Chloro-6-nitrobenzoic acid is the most attractive option. However, significant process optimization will be required to overcome its lower reactivity. This may involve screening for more active and robust catalyst systems, employing higher temperatures and longer reaction times, and potentially accepting a lower yield.
-
2-Bromo-6-nitrobenzoic acid serves as a versatile and often optimal choice for a wide range of applications. It provides a good balance between reactivity and cost, making it a reliable workhorse for many synthetic chemists.
Ultimately, a thorough cost-benefit analysis, taking into account not only the price of the starting materials but also the cost of the catalyst, solvents, energy, and purification, will guide the most prudent decision for each specific synthetic challenge.
References
Safety Operating Guide
Personal protective equipment for handling 2-Iodo-6-nitrobenzoic acid
Essential Safety and Handling Guide for 2-Iodo-6-nitrobenzoic Acid
Disclaimer: An exact Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally similar compounds, including various isomers of iodo-nitrobenzoic acid and nitrobenzoic acid. Researchers should treat this compound as potentially hazardous and handle it with the utmost care, assuming it shares hazards with these related chemicals.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Summary of Physical and Chemical Properties of Related Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This information is provided for context and to inform handling procedures, such as appropriate storage conditions.
| Property | 2-Iodo-5-nitrobenzoic acid | 2-Iodo-4-nitrobenzoic acid | 2-Nitrobenzoic acid |
| Molecular Formula | C₇H₄INO₄[1] | C₇H₄INO₄[2] | C₇H₄NO₄ |
| Molecular Weight | 293.02 g/mol [1] | 293.02 g/mol [2] | Not specified |
| Melting Point | Not specified | Not specified | 164 - 168 °C[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.[4][5] | Protects against dust, splashes, and vapors, preventing serious eye irritation or damage.[6] |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by a specific risk assessment, but nitrile or butyl rubber are often suitable).[4] Fire/flame resistant and impervious lab coat or clothing.[4] | Prevents skin contact, which may cause irritation.[6] Contaminated clothing should be removed immediately.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[7] For high concentrations, a full-face positive-pressure supplied-air respirator may be necessary.[5] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
-
Remove all sources of ignition and use non-sparking tools, as fine dust can pose an explosion risk.[4]
-
-
Handling the Chemical:
-
Storage:
Accidental Release and First Aid Measures
-
Spill Response:
-
Evacuate personnel to a safe area, keeping people upwind of the spill.[4]
-
Wear full PPE, including respiratory protection, before attempting cleanup.[4][6]
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7][9]
-
Prevent the chemical from entering drains or waterways.[4][5]
-
Wash the spill area thoroughly after material collection.[9]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4][5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5]
-
Disposal Plan
-
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[10]
-
Dispose of contents and containers at an approved waste disposal plant.[8] Do not discharge into sewer systems or the environment.[4]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. 2-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 3848745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 458964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
